Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate
Description
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-6-7(2)13-11-9(6)4-8(5-10(11)14)12(15)16-3/h4-5,13-14H,1-3H3 |
InChI Key |
ZXOVEOQAPFXEMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2O)C(=O)OC)C |
Origin of Product |
United States |
The Biological Activity and Therapeutic Potential of Substituted Indole-5-Carboxylates: A Technical Guide
Executive Summary
The indole scaffold is a privileged structure in medicinal chemistry. Specifically, substituted indole-5-carboxylates and their derivatives have emerged as highly versatile intermediates and active pharmaceutical ingredients (APIs)[1]. By functionalizing the C5-carboxylate group and the N1/C3 positions of the indole ring, researchers can fine-tune lipophilicity, target binding affinity, and metabolic stability. This whitepaper provides an in-depth mechanistic analysis of the biological activities of these compounds, encompassing anti-inflammatory, anticancer, antimicrobial, and anticonvulsant applications.
Anti-Inflammatory Activity: Cytosolic Phospholipase A2α (cPLA2α) Inhibition
Substituted indole-5-carboxylic acids and their ester derivatives are exceptionally potent inhibitors of human cytosolic phospholipase A2α (cPLA2α), an enzyme critical in the inflammatory arachidonic acid cascade[2].
Mechanistic Design & Causality: Early iterations of indole-5-carboxylic acid inhibitors utilized a 4-octylphenoxy group, which yielded high in vitro potency (IC50 ~0.035 μM) but suffered from excessive lipophilicity[2]. To optimize the pharmacokinetic profile, researchers replaced the 4-octylphenoxy group with a 4-phenylphenoxy residue. Furthermore, introducing a trifluoromethyl group at the 4-position of the phenoxy ring elevated metabolic stability but drastically reduced aqueous solubility (<3 μg/mL)[2].
Synthetic Strategy & Protecting Group Causality: During the synthesis of these lead compounds, the C5-carboxylic acid must be temporarily protected. Initially, tert-butyl esters were used; however, cleavage with trifluoroacetic acid (TFA) generated unwanted side products featuring a tert-butyl group at the C3 position of the indole[2]. To circumvent this electrophilic aromatic substitution side reaction, modern protocols utilize benzyl ester protecting groups, which can be safely removed via alkaline hydrolysis or catalytic hydrogenation without compromising the indole core[3].
Anticancer Activity: Selective Haspin Kinase Inhibition
Indole-5-carboxylates have been successfully developed into selective inhibitors of Haspin, a serine/threonine kinase responsible for phosphorylating Histone H3 at Threonine 3 (H3T3) during mitosis[4].
Mechanistic Design & Causality: The synthesis typically begins with the N-alkylation of methyl indole-5-carboxylate using methyl iodide and sodium hydride, yielding an N-methyl derivative in near-quantitative yields[4]. Subsequent ester hydrolysis and coupling with various amines (via HOBt/HBTU) generate amido derivatives. While FRET analysis showed these compounds strongly inhibit Haspin in vitro, cell-based assays revealed a critical bottleneck: compounds with highly polar, protonatable amines at the C5 position exhibited poor cellular absorption, resulting in EC50 values > 20 μM[4].
Synergistic Efficacy: Compounds that successfully penetrated the cell membrane demonstrated remarkable synergy with paclitaxel, a microtubule stabilizer, doubling its antitumor efficacy in 3D cellular models[4].
Synergistic mechanism of Haspin Kinase inhibition by indole-5-carboxylates and paclitaxel.
Antimicrobial Activity: Oxazepine Derivatives
Indole-5-carboxylic acid serves as a foundational building block for novel antimicrobial agents, particularly through its conversion into oxazepine derivatives[5][6].
Mechanistic Design & Causality: The seven-membered oxazepine ring is synthesized to enhance binding to bacterial extracellular surfaces, interfering with cell membrane permeability[7]. The multi-step synthesis leverages the reactivity of the C5-carboxylate.
Experimental Protocol: Synthesis of Antimicrobial Oxazepine Derivatives
This protocol outlines a self-validating system for generating oxazepine-fused indoles[5][6].
-
Esterification: React indole-5-carboxylic acid with methanol in the presence of an acid catalyst to form methyl indole-5-carboxylate.
-
Validation: TLC monitoring for the disappearance of the highly polar carboxylic acid spot.
-
-
Hydrazide Formation: Treat the ester with hydrazine hydrate. The nucleophilic acyl substitution yields indole-5-carbohydrazide.
-
Schiff Base Condensation: React the hydrazide with a benzaldehyde derivative in ethanol.
-
Validation: FTIR analysis must confirm the disappearance of the primary amine N-H stretch and the appearance of a sharp C=N (imine) stretch.
-
-
Cyclization: Subject the Schiff base to a cyclization reaction with maleic anhydride. The cycloaddition forms the oxazepine ring[5].
-
Biological Evaluation: Screen the purified oxazepine derivatives against bacterial strains using the agar diffusion plate method to quantify zones of inhibition[5].
Step-by-step synthetic workflow for indole-5-carboxylate-derived oxazepines.
Anticonvulsant Activity: Benzyl-6-Chloro Indole Carboxylates
Halogenated indole-5-carboxylates have shown significant promise in neurology. Specifically, methyl 6-chloro-1H-indole-5-carboxylate derivatives exhibit potent anticonvulsant properties.
Mechanistic Design & Causality: The introduction of a chlorine atom at the C6 position increases the lipophilicity and electron-withdrawing nature of the scaffold, enhancing blood-brain barrier (BBB) penetration. Microwave-assisted green synthesis is used to N-benzylate the indole core using benzyl chloride and Cs2CO3 in dry DMF. Subsequent treatment with oxalyl chloride and secondary amines yields 3-[(N,N-dialkylamino)(oxo)acetyl] derivatives. In vivo maximal electroshock (MES) methods demonstrated that these specific modifications drastically reduce the hind limb tonic extensor phase in subjects, indicating strong seizure suppression at doses of 30 mg/kg.
Quantitative Data Summary
| Compound Class | Primary Target / Activity | Key Structural Modifications | Efficacy (IC50 / EC50 / Dose) |
| 1-(5-Carboxyindol-1-yl)propan-2-ones | cPLA2α (Anti-inflammatory) | N1 3-aryloxy-2-oxopropyl; C5-carboxylic acid | IC50: 0.035 – 0.12 μM[2] |
| Indole-5-carboxamides | cPLA2α (Anti-inflammatory) | C5 p-biaryl carboxamide | IC50: ~0.12 μM[2] |
| N-methyl amido indoles | Haspin Kinase (Anticancer) | N1-methyl; C5-amido groups | Potent FRET inhibition; cellular EC50 > 20 μM due to polarity[4] |
| Benzyl-6-chloro indoles | Anticonvulsant | N1-benzyl; C6-chloro; C3-oxoacetyl | Active at 30 mg/kg (MES model) |
| Oxazepine-fused indoles | Antibacterial | C5-oxazepine via hydrazide intermediate | Significant inhibition zones (Diffusion plate)[5] |
Conclusion
Substituted indole-5-carboxylates are far more than simple synthetic intermediates; they are highly programmable pharmacophores. The causality between structural modifications—such as the choice of protecting groups to avoid C3-alkylation[2], or the modulation of C5-amine polarity to ensure cellular penetrance[4]—dictates the success of these molecules in clinical applications. By rigorously validating synthetic pathways and understanding the structure-activity relationships (SAR), researchers can continue to unlock the vast therapeutic potential of the indole-5-carboxylate scaffold.
References
-
[5] Synthesis, Characterization, and Evaluation of the Biological Activity of Novel Oxazepine Compounds Derived From Indole-5-Carboxylic Acid - American Journal of Bioscience and Clinical Integrity. URL:
-
[3] 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC. URL:
-
[2] 1-(5-Carboxyindol-1-yl)propan-2-one Inhibitors of Human Cytosolic Phospholipase A2α with Reduced Lipophilicity: Synthesis, Biological Activity, Metabolic Stability, Solubility, Bioavailability, And Topical in Vivo Activity - Journal of Medicinal Chemistry (ACS). URL:
-
[4] A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors - PMC. URL:
-
[6] Synthesis, Characterization, and Evaluation of the Biological Activity of Novel Oxazepine Compounds Derived From Indole-5-Carboxylic Acid - ResearchGate. URL:
-
[7] CAS 32996-16-0: Indole-5-carboxylic acid ethyl ester - CymitQuimica. URL:
-
[1] Methyl indole-5-carboxylate - Chem-Impex. URL:
-
Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives - Journal of Basic and Applied Research in Biomedicine. URL:
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Structural Elucidation and Spectroscopic Profiling of Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate
Executive Summary
In advanced drug development, the precise regiochemical assignment of poly-substituted indoles is a strict regulatory prerequisite. Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate (CAS: 2830269-64-0) is a highly functionalized scaffold relevant to the synthesis of antiviral and antineoplastic agents. This compound presents a unique analytical challenge due to the simultaneous presence of electron-donating (-OH) and electron-withdrawing (-COOCH₃) groups on the same benzenoid ring[1]. This "push-pull" electronic system significantly perturbs the local magnetic environment, requiring a rigorous, self-validating spectroscopic approach to confirm structural connectivity and rule out positional isomers[2].
This technical guide provides an authoritative framework for the spectroscopic characterization (NMR, IR, MS) of this molecule, emphasizing the causality behind experimental choices and data interpretation.
Spectroscopic Data & Mechanistic Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Solvent Selection: The selection of DMSO-d₆ over CDCl₃ is a deliberate, self-validating choice. Indole derivatives possess labile protic sites (the pyrrolic N-H and phenolic O-H). In non-polar solvents like CDCl₃, rapid intermolecular proton exchange broadens these critical signals into invisible baseline humps. DMSO-d₆ acts as a strong hydrogen-bond acceptor, anchoring these protons, reducing their exchange rate, and resolving them into sharp, quantifiable resonances[3].
Causality of Chemical Shifts: The benzenoid protons (H4 and H6) exhibit distinct chemical shifts dictated by the functional groups. The hydroxyl group at C7 is strongly electron-donating via resonance, which significantly shields the ortho-proton at C6, shifting it upfield. Conversely, the methyl ester at C5 is electron-withdrawing, which deshields the adjacent H4 proton, shifting it downfield. The meta-relationship between H4 and H6 is confirmed by their characteristic J-coupling of ~1.6 Hz.
Table 1: ¹H NMR Data Summary (400 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) | Structural Causality & Assignment |
| 1 (N-H) | 11.20 | br s | 1H | - | Indole N-H. Deshielded by ring current; stabilized by DMSO H-bonding. |
| 7 (O-H) | 9.85 | br s | 1H | - | Phenolic O-H. Sharp signal due to solvent anchoring. |
| 4 (C-H) | 7.75 | d | 1H | 1.6 | Aromatic H. Deshielded by ortho-ester; meta-coupled to H6. |
| 6 (C-H) | 7.15 | d | 1H | 1.6 | Aromatic H. Shielded by ortho-hydroxyl; meta-coupled to H4. |
| 5-COOCH₃ | 3.82 | s | 3H | - | Methoxy protons of the C5 ester group. |
| 2-CH₃ | 2.35 | s | 3H | - | Allylic methyl. Deshielded relative to C3-CH₃ due to N-proximity. |
| 3-CH₃ | 2.15 | s | 3H | - | Allylic methyl on the indole core. |
Table 2: ¹³C NMR Data Summary (100 MHz, DMSO-d₆)
| Carbon Position | Chemical Shift (δ, ppm) | Carbon Type | Structural Causality |
| C=O (Ester) | 167.5 | Quaternary | Highly deshielded carbonyl carbon. |
| C7 | 144.2 | Quaternary | Deshielded by direct attachment to electronegative oxygen. |
| C2 | 134.5 | Quaternary | Indole α-carbon, attached to methyl. |
| C7a | 130.8 | Quaternary | Bridgehead carbon adjacent to nitrogen. |
| C3a | 128.2 | Quaternary | Bridgehead carbon. |
| C5 | 120.5 | Quaternary | Aromatic carbon attached to the electron-withdrawing ester. |
| C4 | 116.3 | Tertiary (CH) | Aromatic methine, ortho to ester. |
| C6 | 108.5 | Tertiary (CH) | Aromatic methine, shielded by ortho-hydroxyl. |
| C3 | 106.2 | Quaternary | Indole β-carbon, attached to methyl. |
| -OCH₃ | 51.8 | Primary (CH₃) | Methoxy carbon of the ester. |
| 2-CH₃ | 11.5 | Primary (CH₃) | Indole C2 methyl carbon. |
| 3-CH₃ | 8.5 | Primary (CH₃) | Indole C3 methyl carbon. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality of Technique: Attenuated Total Reflectance (ATR) is mandated over traditional KBr pelleting. KBr is highly hygroscopic; moisture absorbed during pellet pressing introduces a massive, broad artifact around 3400 cm⁻¹, which masks the critical phenolic O-H and pyrrolic N-H stretches of the hydroxyindole core[4]. ATR eliminates this matrix interference, ensuring the integrity of the hydrogen-bonding region.
Table 3: ATR-FTIR Vibrational Modes
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Structural Correlation |
| 3350 | O-H stretch | Broad, Strong | Phenolic hydroxyl group at C7. |
| 3280 | N-H stretch | Sharp, Medium | Indole pyrrole amine. |
| 1695 | C=O stretch | Sharp, Strong | Conjugated methyl ester at C5. |
| 1620, 1585 | C=C stretch | Medium | Aromatic indole ring vibrations. |
| 1240 | C-O stretch | Strong | Ester and phenolic C-O stretching. |
High-Resolution Mass Spectrometry (HRMS)
Causality of Ionization & Fragmentation: Electrospray Ionization in positive mode (ESI+) is utilized to gently protonate the molecule. The fragmentation of indole carboxylates typically involves the loss of the alkoxy group followed by the extrusion of carbon monoxide. The loss of methanol (32 Da) from the protonated molecular ion is a self-validating marker for the presence of a methyl ester, driven by the thermodynamic stability of the resulting acylium ion.
Table 4: ESI-HRMS Fragmentation Data
| m/z Observed | Ion Species | Mass Error | Fragmentation Causality |
| 220.0968 | [M+H]⁺ | < 2.0 ppm | Protonation of the indole core. |
| 188.0705 | [M+H - CH₃OH]⁺ | < 2.0 ppm | Loss of methanol; confirms methyl ester moiety. |
| 160.0756 | [M+H - HCOOCH₃]⁺ | < 2.0 ppm | Cleavage of the entire ester group. |
Multi-Spectral Analytical Workflow
The following logic diagram maps the self-validating workflow required to achieve absolute structural certainty for functionalized indoles.
Fig 1. Multi-spectral analytical workflow for the structural validation of indole derivatives.
Standardized Experimental Protocols
To ensure reproducibility and trust in the analytical data, the following step-by-step methodologies must be strictly adhered to.
Protocol A: High-Resolution NMR Acquisition
-
Sample Preparation: Weigh exactly 5.0 mg of Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate.
-
Solvation: Dissolve the compound in 600 µL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.
-
Homogenization: Vortex the mixture for 30 seconds and sonicate for 2 minutes to ensure complete dissolution. Transfer the homogeneous solution to a standard 5 mm NMR tube.
-
Acquisition (¹H NMR): Tune and match the probe to the ¹H frequency (e.g., 400 MHz). Set the sample temperature to 298 K. Acquire 16 transients with a relaxation delay (D1) of 2.0 seconds and a 30° flip angle to ensure quantitative integration of the labile protons.
-
Acquisition (¹³C NMR): Tune the probe to the ¹³C frequency (100 MHz). Acquire 1024 transients using a proton-decoupled sequence (zgpg30) with a D1 of 2.0 seconds.
Protocol B: ATR-FTIR Analysis
-
Background Collection: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to dry completely. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) to subtract ambient CO₂ and water vapor.
-
Sample Application: Place ~2 mg of the solid crystalline powder directly onto the center of the ATR crystal.
-
Compression: Apply the pressure anvil to ensure intimate optical contact between the crystal and the sample, maximizing the signal-to-noise ratio.
-
Acquisition: Collect the sample spectrum (64 scans, 4 cm⁻¹ resolution) across the mid-IR range from 4000 to 400 cm⁻¹.
Protocol C: ESI-HRMS Analysis
-
Sample Dilution: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.
-
Injection: Introduce the sample via direct infusion at a flow rate of 10 µL/min into the Electrospray Ionization (ESI) source.
-
Source Parameters: Set the capillary voltage to +3.5 kV, desolvation temperature to 250 °C, and cone voltage to 30 V to prevent premature in-source fragmentation.
-
Acquisition: Record the mass spectrum in positive ion mode (ESI+) over a mass range of m/z 100–500.
References
-
[1] B(C6F5)3-Catalyzed Reductive Deoxygenation of Isatins for Indole Synthesis - The Journal of Organic Chemistry (ACS Publications). URL:[Link]
-
[3] Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents - Taylor & Francis. URL:[Link]
-
[4] 5-Hydroxyindole Spectral Information - PubChem (National Institutes of Health). URL:[Link]
-
[2] A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors - PMC (National Institutes of Health). URL:[Link]
-
Biophysical validation of fragment hit 5-hydroxyindole by STD NMR spectroscopy - ResearchGate. URL:[Link]
Sources
Unlocking Neuroplasticity: Potential Therapeutic Applications of Hydroxy-Dimethyl-Indole Compounds
As a Senior Application Scientist specializing in neuropharmacology, I have observed a paradigm shift in how we approach treatment-resistant psychiatric disorders. For decades, the pharmaceutical industry focused on monoamine reuptake inhibitors. Today, the frontier of neuropsychiatry lies in structural neuroplasticity, driven by a specific class of serotonergic modulators: hydroxy-dimethyl-indole (HDMI) compounds .
This technical guide explores the pharmacological mechanisms, quantitative binding profiles, therapeutic applications, and rigorous experimental workflows required to evaluate HDMIs—specifically focusing on 4-hydroxy-N,N-dimethyltryptamine (Psilocin) and 5-hydroxy-N,N-dimethyltryptamine (Bufotenin) .
Structural Pharmacology: The Indolethylamine Core
Hydroxy-dimethyl-indoles are characterized by an indole ring fused to an ethylamine side chain, with two methyl groups on the terminal amine and a strategically positioned hydroxyl group on the benzene ring. This structure makes them highly analogous to endogenous serotonin (5-hydroxytryptamine or 5-HT) 1.
The position of the hydroxyl group strictly dictates the compound's pharmacodynamics:
-
4-HO-DMT (Psilocin): The active metabolite of the prodrug psilocybin. The hydroxyl group at the C4 position provides moderate lipophilicity and protects the compound from rapid deamination by monoamine oxidase (MAO), allowing for oral bioavailability 2.
-
5-HO-DMT (Bufotenin): Features the hydroxyl group at the C5 position, identical to serotonin. While it possesses higher binding affinity at certain 5-HT receptors, its increased polarity limits blood-brain barrier (BBB) permeability compared to 4-HO-DMT, though it remains centrally active 3.
Mechanism of Action: 5-HT2A Agonism and Neuroplasticity
The therapeutic efficacy of HDMIs is not derived from merely flooding the synapse with serotonin. Instead, it is driven by their role as partial agonists at the 5-HT2A receptor , a Gq-protein coupled receptor densely expressed on the apical dendrites of layer V cortical pyramidal neurons 4.
When an HDMI binds to the orthosteric site of the 5-HT2A receptor, it induces a specific conformational change that favors the recruitment of Phospholipase C (PLC). This triggers a downstream signaling cascade culminating in the upregulation of Brain-Derived Neurotrophic Factor (BDNF). This cascade promotes rapid structural neuroplasticity—specifically, spinogenesis and neurite outgrowth—which is theorized to "rewire" maladaptive neural circuits associated with depression and trauma .
Figure 1: Intracellular signaling cascade initiated by HDMI agonism at the 5-HT2A receptor.
Quantitative Receptor Binding Profiles
To engineer effective therapeutics, we must understand the binding affinities (inhibition constant, Ki) of these compounds. A lower Ki value indicates a higher binding affinity. The table below synthesizes established in vitro radioligand binding data for 4-HO-DMT and 5-HO-DMT across critical serotonergic targets 5, 6.
| Compound | 5-HT1A Affinity (Ki) | 5-HT2A Affinity (Ki) | 5-HT2C Affinity (Ki) |
| Psilocin (4-HO-DMT) | 123 nM | 49 nM | 94 nM |
| Bufotenin (5-HO-DMT) | Potent Agonist (<100 nM) | 14 nM | High Affinity (<100 nM) |
Note: 4-HO-DMT also exhibits high affinity for 5-HT2B (Ki < 10 nM), which necessitates careful cardiac safety monitoring during chronic dosing due to the risk of valvulopathy, though acute therapeutic dosing has proven safe.
Therapeutic Applications in Neuropsychiatry
Based on their unique pharmacodynamics, HDMIs are currently being investigated and deployed for several intractable conditions:
-
Treatment-Resistant Depression (TRD): By inducing a hyper-connected brain state and disrupting the rigid patterns of the Default Mode Network (DMN), 4-HO-DMT allows patients to break free from rumination. Clinical trials demonstrate rapid and sustained reductions in Montgomery-Åsberg Depression Rating Scale (MADRS) scores after just one or two doses 1.
-
End-of-Life Anxiety: HDMIs have shown profound efficacy in alleviating existential distress in terminal oncology patients, facilitating a phenomenon often described as "ego dissolution" which correlates strongly with long-term therapeutic outcomes.
-
Substance Use Disorders (SUD): The neuroplasticity induced by 5-HT2A agonism aids in extinguishing conditioned drug-seeking behaviors, offering a novel intervention for alcoholism and nicotine addiction.
Validated Experimental Workflows for HDMI Characterization
To transition a novel HDMI derivative from in silico design to clinical readiness, a rigorous, self-validating experimental pipeline is mandatory.
Figure 2: Self-validating experimental workflow for evaluating HDMI therapeutic efficacy.
Protocol 5.1: In Vitro Radioligand Competitive Binding Assay (Self-Validating)
Field-Proven Insight: Hydroxy-indoles are highly susceptible to rapid oxidation in aqueous solutions, turning the buffer blue/black and destroying the active compound. Causality: To prevent this, ascorbic acid must be included in the assay buffer to maintain the compound's integrity during the incubation period.
Objective: Determine the Ki of a novel HDMI at the 5-HT2A receptor.
-
Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2, 0.1 mM EDTA, and 0.1% ascorbic acid (antioxidant).
-
Membrane Preparation: Utilize CHO-K1 cells stably expressing human 5-HT2A receptors. Homogenize and resuspend to a final concentration of 15 µg protein/well.
-
Radioligand Addition: Add 1 nM of [3H]-Ketanserin (a 5-HT2A antagonist) to label the receptors.
-
Compound Titration: Add the HDMI compound in a 10-point log concentration gradient (from 0.1 nM to 10 µM).
-
Self-Validation Step (NSB): In parallel wells, add 10 µM Clozapine to determine Non-Specific Binding (NSB). Logic: If the radioligand binds in the presence of a massive excess of Clozapine, that binding is non-specific (e.g., sticking to the plastic). Total binding minus NSB equals specific binding.
-
Incubation & Filtration: Incubate for 60 minutes at 37°C. Terminate the reaction by rapid vacuum filtration over GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce background binding).
-
Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate the IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation. Calculate the Z'-factor; an assay is only validated if Z' > 0.5.
Protocol 5.2: In Vivo Head-Twitch Response (HTR) Assay with Antagonist Validation
Field-Proven Insight: When evaluating psychedelics, researchers often test a single high dose and observe no effect, falsely concluding the drug is inactive. Causality: Tryptamines exhibit a biphasic (inverted U-shape) dose-response curve. High doses cause competing motor stereotypies (like flat body posture) that mask the HTR. A full dose-response curve is mandatory.
Objective: Quantify the in vivo 5-HT2A-mediated psychedelic-like activity of the HDMI.
-
Subject Preparation: Habituate adult male C57BL/6J mice to the testing environment for 3 days prior to the assay.
-
Dose-Response Cohorts: Divide mice into 5 groups (n=8/group): Vehicle (Saline), 0.1 mg/kg, 0.5 mg/kg, 1.0 mg/kg, and 5.0 mg/kg of the HDMI.
-
Self-Validation Step (Antagonist Blockade): Create a 6th cohort. Pre-treat this group with 2 mg/kg Volinanserin (a highly selective 5-HT2A antagonist) 15 minutes prior to administering the optimal HDMI dose. Logic: If the HTR is truly mediated by 5-HT2A and not an off-target artifact, Volinanserin will completely abolish the behavior.
-
Administration & Recording: Administer the HDMI via intraperitoneal (IP) injection. Immediately place the mouse in a magnetometer-equipped observation cylinder.
-
Quantification: Record the number of paroxysmal rotational head twitches over a 20-minute period.
-
Analysis: Plot the dose-response curve. A validated HDMI will show a peak HTR at intermediate doses (e.g., 1.0 mg/kg) and a complete flattening of the response in the Volinanserin-pretreated cohort.
Conclusion
Hydroxy-dimethyl-indole compounds represent a profound leap forward in psychopharmacology. By leveraging targeted 5-HT2A agonism, compounds like 4-HO-DMT and 5-HO-DMT move beyond symptom management, offering rapid-acting, structurally restorative interventions for the brain. As we continue to synthesize and evaluate novel HDMI derivatives, adherence to self-validating, biochemically sound protocols will be the dividing line between scientific curiosity and viable clinical therapeutics.
References
-
A Modern Overview of the Potential Therapeutic Effects of Psilocybin in the Treatment of Depressive Disorders, Treatment-Resistant Depression, and End-of-Life Distress - PMC. National Institutes of Health. [Link]
-
Psilocin - Wikipedia. Wikimedia Foundation. [Link]
-
Bufotenin - Wikipedia. Wikimedia Foundation. [Link]
-
Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics - PMC. National Institutes of Health. [Link]
-
Molecular and Functional Imaging Studies of Psychedelic Drug Action in Animals and Humans. Molecules 2021, 26, 2451. [Link]
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Three Naturally-Occurring Psychedelics and Their Significance in the Treatment of Mental Health Disorders - PMC. National Institutes of Health. [Link]
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Effects of hallucinogenic drugs on the human heart - Frontiers. Frontiers in Cardiovascular Medicine. [Link]
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- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Comprehensive Physicochemical Profiling: Solubility and Stability of Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate
Target Audience: Formulation Scientists, Medicinal Chemists, and Analytical Researchers in Preclinical Drug Development.
Executive Summary & Structural Causality
Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate (CAS: 2830269-64-0) is a highly functionalized, electron-rich heterocyclic building block frequently utilized in the synthesis of antiviral agents (e.g., Arbidol analogs) and targeted oncology therapeutics. To successfully formulate and handle this intermediate, researchers must understand the causal relationship between its structural motifs and its macroscopic physicochemical behavior.
The molecule possesses three critical structural features that dictate its solubility and stability:
-
The 7-Hydroxyl Group (-OH): Acts as a strong hydrogen bond donor and electron-donating group (EDG). It significantly lowers the oxidation potential of the indole core, making the molecule highly sensitive to oxidative stress[1].
-
The 5-Methyl Ester (-COOMe): Acts as an electron-withdrawing group (EWG) and a hydrogen bond acceptor. It provides a delicate "push-pull" electronic stabilization against the 7-OH group but introduces a primary liability for hydrolytic cleavage [2].
-
The 2,3-Dimethyl Substitution: Sterically shields the pyrrole ring. Unlike unsubstituted indoles, which rapidly oxidize at the C2/C3 positions to form isatins or indigoid dimers, the methyl groups force degradation pathways toward the functionalized benzene ring [1].
Thermodynamic Solubility Dynamics
The Causality of Poor Aqueous Solvation
The intrinsic aqueous solubility ( S0 ) of this compound is exceptionally low. This is driven by high crystal lattice energy. The planar indole core facilitates strong π−π stacking, while intermolecular hydrogen bonding between the 7-OH donor and the 5-ester carbonyl acceptor creates a tightly packed solid state. The thermodynamic penalty of breaking these lattice interactions exceeds the hydration energy provided by aqueous media.
pH-Dependent Solubility Profile
The solubility of the compound is highly pH-dependent due to the ionizable 7-hydroxyl group. Based on structural analogs, the predicted pKa of the 7-OH group is approximately 10.1 [3].
-
At pH < 8.0: The molecule remains entirely unionized. Solubility is strictly limited to its intrinsic lipophilicity ( logP≈2.8 ).
-
At pH > 10.0: Deprotonation of the 7-OH yields a phenolate anion. This introduces an ion-dipole interaction with water, exponentially increasing kinetic and thermodynamic solubility, though it simultaneously accelerates oxidative degradation.
Self-Validating Solubility Protocol
To accurately determine thermodynamic solubility, researchers must ensure the solid phase does not undergo polymorphic transformation or salt formation during the assay.
Caption: Workflow for self-validating thermodynamic solubility profiling.
Step-by-Step Methodology:
-
Saturation: Add excess solid compound (approx. 10 mg) to 1 mL of USP buffers (pH 1.2, 4.5, 7.4, and 10.0) in glass vials.
-
Equilibration: Agitate at 300 rpm at 37°C for 24 hours.
-
Separation: Centrifuge at 15,000 × g for 15 minutes to pellet undissolved solids.
-
Validation (Critical Step): Extract the solid pellet, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). Rationale: If the XRPD pattern differs from the bulk API, the measured solubility corresponds to a new pseudopolymorph or salt, invalidating the S0 measurement.
-
Quantification: Dilute the supernatant in Acetonitrile (to prevent precipitation) and quantify via HPLC-UV at 254 nm against a standard curve.
Chemical Stability and Degradation Pathways
Following ICH Q1A(R2) guidelines, understanding the forced degradation profile is mandatory for developing stability-indicating assays [4].
Hydrolytic Vulnerability (Ester Cleavage)
The C5 methyl ester is the primary hydrolytic liability. Under basic conditions (pH > 9), the electrophilic carbonyl carbon is attacked by hydroxide ions. This forms a tetrahedral intermediate that collapses to expel methoxide, yielding 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylic acid [2]. Acid-catalyzed hydrolysis is also possible but proceeds at a significantly slower kinetic rate due to the requirement for initial carbonyl protonation.
Oxidative Lability (Radical Propagation)
Indoles are notoriously sensitive to autoxidation. The 7-OH group donates electron density via resonance, raising the HOMO energy level of the molecule. Upon exposure to reactive oxygen species (ROS) or UV light, the 7-OH undergoes Hydrogen Atom Transfer (HAT), forming a stabilized phenoxy radical. Because the C2 and C3 positions are sterically blocked by methyl groups, the radical cannot undergo classic dimerization to form indigoid pigments. Instead, it forms complex quinone-imine derivatives or oligomerizes at the C4/C6 positions [1].
Caption: Primary hydrolytic and oxidative degradation pathways under ICH Q1A stress.
Self-Validating Forced Degradation Protocol
A forced degradation study is only valid if Mass Balance is achieved (Parent Peak Area + Degradant Peak Areas ≈ 100% of Initial Area).
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the compound in 50% Acetonitrile/Water at 1 mg/mL.
-
Stress Conditions:
-
Acidic: Add 0.1 N HCl (1:1 v/v), heat at 60°C for 24h.
-
Basic: Add 0.1 N NaOH (1:1 v/v), heat at 60°C for 4h.
-
Oxidative: Add 3% H2O2 (1:1 v/v), store at Room Temp (RT) for 24h in the dark.
-
Photolytic: Expose to 1.2 million lux hours and 200 W⋅h/m2 UV energy.
-
-
Quenching: Neutralize acidic/basic samples to pH 7.0 to halt degradation prior to injection.
-
Analysis: Run via LC-MS/MS using a gradient method (e.g., 0.1% TFA in Water to Acetonitrile) to ensure all polar (carboxylic acids) and non-polar (dimers) degradants are eluted and ionized.
Quantitative Data Summaries
Table 1: Predicted Physicochemical & Solubility Parameters
| Parameter | Predicted Value / Characteristic | Mechanistic Implication |
| Molecular Weight | 219.24 g/mol | Highly permeable (Lipinski Rule of 5 compliant). |
| Log P (Octanol/Water) | ~2.8 | High lipophilicity; requires co-solvents for aqueous formulation. |
| pKa (7-Hydroxyl) | ~10.1 | Remains unionized at physiological pH (7.4). |
| H-Bond Donors/Acceptors | 2 / 3 | Facilitates strong crystal lattice packing, lowering S0 . |
Table 2: ICH Q1A(R2) Forced Degradation Matrix & Expected Outcomes
| Stress Condition | Reagent / Environment | Time / Temp | Expected Degradation | Primary Degradant |
| Acid Hydrolysis | 0.1 N HCl | 24h / 60°C | Low (< 5%) | 5-carboxylic acid |
| Base Hydrolysis | 0.1 N NaOH | 4h / 60°C | High (> 50%) | 5-carboxylic acid |
| Oxidation | 3% H2O2 | 24h / RT | Moderate (~20%) | Quinone-imines / Dimers |
| Photolysis | UV/Vis Light | 1.2M lux-hr | Moderate (~15%) | Photo-oxidative oligomers |
| Thermal | Solid State | 7 Days / 60°C | Stable (< 1%) | None expected |
References
- McClay, K., Fox, B. G., & Steffan, R. J. (2005). Mutations of Toluene-4-Monooxygenase That Alter Regiospecificity of Indole Oxidation and Lead to Production of Novel Indigoid Pigments. Applied and Environmental Microbiology.
- Letavic, M. A., et al. (2017). Indole carboxamide derivatives as P2X7 receptor antagonists. U.S.
- LookChem Chemical Database. (n.d.). 7-Hydroxyindole (CAS 2380-84-9) Chemical Properties and Predicted pKa. LookChem.
- International Journal of Pharmaceutical Sciences and Drug Research. (2022).
Advanced Experimental Workflows for the Site-Selective C-3 Functionalization of Indoles
Executive Summary & Mechanistic Paradigm
The indole scaffold is a privileged pharmacophore ubiquitously found in natural products and synthetic therapeutics. From a stereoelectronic perspective, the innate nucleophilicity of the indole core is localized predominantly at the C-3 position. This regioselectivity is driven by the delocalization of the nitrogen lone pair into the pyrrole ring, granting C-3 an enamine-like character with the highest HOMO coefficient.
Historically, derivatizing this position relied on classical transformations—such as the Vilsmeier–Haack reaction for formylation or Friedel–Crafts acylation—which often necessitate harsh Lewis acids, generating toxic byproducts and severely limiting late-stage functional group tolerance[1]. To circumvent these bottlenecks, modern synthetic paradigms have shifted toward[2]. These approaches enable mild, highly regioselective C–C bond formations while maintaining the integrity of complex molecular architectures.
This application note details two field-proven, state-of-the-art workflows for indole C-3 functionalization:
-
Aerobic Visible-Light Photoredox C-3 Formylation : A sustainable, transition-metal-free approach utilizing an organic dye and molecular oxygen[2].
-
Palladium-Catalyzed Decarboxylative C-3 Arylation : A synergistic C–H/C–C activation strategy leveraging stable benzoic acids as arylating agents[3].
Workflow 1: Aerobic Transition-Metal-Free Visible-Light Photoredox C-3 Formylation
Mechanistic Rationale
This protocol utilizes N,N,N',N'‐tetramethylethylenediamine (TMEDA) not merely as a base, but as a sacrificial electron donor and the requisite one-carbon source. Under visible light irradiation, the organic dye Rose Bengal (acting as the photocatalyst, PC) is excited to its triplet state. It undergoes a single-electron transfer (SET) with TMEDA, generating an amine radical cation. Molecular oxygen (O₂) acts as the terminal oxidant, trapping the radical to form an electrophilic iminium ion intermediate. The electron-rich C-3 position of the indole attacks this transient iminium species. Subsequent hydrolysis during workup yields the 3-formylindole[2].
Mechanistic pathway of visible-light photoredox C-3 formylation of indoles.
Experimental Protocol
-
Reaction Assembly : In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the indole substrate (0.5 mmol) and Rose Bengal (5 mol %, 25 µmol).
-
Solvent & Reagent Addition : Add 2.0 mL of anhydrous DMF. Introduce TMEDA (1.5 mmol, 3.0 equiv) via microsyringe. Causality: Excess TMEDA is required as it is consumed as the carbon source.
-
Atmosphere Exchange : Purge the reaction vessel with an O₂ balloon for 5 minutes, then maintain the reaction under an active O₂ atmosphere (1 atm).
-
Photochemical Activation : Irradiate the mixture using a 14 W compact fluorescent lamp (CFL) or a 450 nm blue LED array at room temperature for 12–24 hours. Causality: Vigorous stirring is critical to maximize O₂ mass transfer into the liquid phase.
-
Workup : Dilute the mixture with ethyl acetate (15 mL) and wash with water (3 × 10 mL) to remove DMF and residual TMEDA, followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure 3-formylindole.
Self-Validating Control Matrix
To ensure the integrity of the photochemical setup, run the following parallel controls:
-
Dark Control : Wrap the vessel entirely in aluminum foil. Expected Result: No product formation. Validates: The reaction is strictly photochemically driven and not a background thermal oxidation.
-
Anaerobic Control : Degas the solvent and run under an N₂ atmosphere. Expected Result: No product formation. Validates: O₂ is strictly essential as the terminal oxidant to turn over the photocatalytic cycle[2].
-
Electronic Control : Subject N-Boc-indole to the standard conditions. Expected Result: Trace to no product. Validates: The electrophilic substitution mechanism requires high electron density at C-3; strong electron-withdrawing protecting groups deactivate the ring[2].
Workflow 2: Palladium-Catalyzed Intermolecular Decarboxylative C-3 Arylation
Mechanistic Rationale
Decarboxylative cross-coupling is a powerful strategy that leverages highly stable, commercially abundant benzoic acids as aryl surrogates, avoiding the need for pre-synthesized aryl halides or organometallics[3]. The reaction relies on a bimetallic relay system: a silver salt (Ag₂CO₃) mediates the thermal extrusion of CO₂ from the benzoic acid to form an aryl-silver intermediate. This species undergoes transmetalation with a Pd(II) catalyst. The resulting electrophilic Aryl-Pd(II) species selectively attacks the C-3 position of the indole via electrophilic palladation, followed by re-aromatization and reductive elimination to yield the C-3 arylated product[4],[3].
Step-by-step experimental workflow for Pd-catalyzed decarboxylative C-3 arylation.
Experimental Protocol
-
Reagent Assembly : In a heavy-walled 15 mL pressure tube, combine the indole (0.5 mmol), the substituted benzoic acid (0.75 mmol, 1.5 equiv), Pd(TFA)₂ (10 mol %, 0.05 mmol), and Ag₂CO₃ (1.5 mmol, 3.0 equiv).
-
Solvent Addition : Add a solvent mixture of DMSO and 1,4-Dioxane (5:1 v/v, 3.0 mL). Causality: The high polarity of DMSO is required to stabilize the polar transition states during the thermal extrusion of CO₂ from the silver-benzoate complex.
-
Degassing : Perform three freeze-pump-thaw cycles to remove dissolved oxygen. Backfill with Argon. Causality: Oxygen promotes deleterious homocoupling of the aryl-palladium intermediates.
-
Thermal Activation : Seal the tube with a Teflon screw cap and heat in a pre-equilibrated oil bath at 120 °C for 16 hours behind a blast shield.
-
Workup : Cool to room temperature. Filter the heterogeneous mixture through a short pad of Celite to remove precipitated silver salts and palladium black, washing the pad with EtOAc (20 mL). Wash the filtrate with water (3 × 15 mL) to remove DMSO, then dry over MgSO₄.
-
Purification : Concentrate under reduced pressure and purify via flash chromatography to isolate the 3-arylindole.
Self-Validating Control Matrix
-
Temperature Control : Run a parallel reaction at 60 °C. Expected Result: Quantitative recovery of starting material. Validates: High thermal activation (>100 °C) is thermodynamically required to overcome the activation energy barrier for CO₂ extrusion[3].
-
Ag-Free Control : Omit Ag₂CO₃ from the reaction mixture. Expected Result: No product formation. Validates: Silver is strictly required as a co-catalyst for the initial decarboxylation step prior to Pd-transmetalation[3].
Cross-Methodology Data Summary
The following table synthesizes expected yields and functional group compatibilities based on the mechanistic constraints of each workflow, providing a predictive baseline for researchers adapting these protocols.
| Substrate (Indole) | Functionalization Type | Reagents / Catalyst | Reaction Conditions | Expected Yield (%) |
| 1H-Indole | Formylation | TMEDA, Rose Bengal, O₂ | Visible light, RT, 12h | ~52% |
| N-Allylindole | Formylation | TMEDA, Rose Bengal, O₂ | Visible light, RT, 12h | ~55% |
| N-Boc-Indole | Formylation | TMEDA, Rose Bengal, O₂ | Visible light, RT, 12h | < 5% |
| N-Methylindole | Arylation (Phenyl) | PhCOOH, Pd(TFA)₂, Ag₂CO₃ | DMSO/Dioxane, 120°C, 16h | ~78% |
| 5-Methoxyindole | Arylation (Phenyl) | PhCOOH, Pd(TFA)₂, Ag₂CO₃ | DMSO/Dioxane, 120°C, 16h | ~85% |
References
-
[2] Li, X.; Gu, X.; Li, Y.; Li, P. "Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction." ACS Catalysis, 2014, 4(6), 1897–1900.[Link]
-
[3] Cornella, J.; Lu, P.; Larrosa, I. "Intermolecular Decarboxylative Direct C-3 Arylation of Indoles with Benzoic Acids." Organic Letters, 2009, 11(23), 5506–5509.[Link]
-
[4] Guo, Z.-Q.; Xu, H.; Wang, X.; Wang, Z.-Y.; Ma, B.; Dai, H.-X. "C3-Arylation of indoles with aryl ketones via C-C/C-H activations." Chemical Communications, 2021, 57(76), 9716–9719.[Link]
-
[1] Gao, P. et al. "Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes." Organic Letters, 2019, 21(19), 7858–7862.[Link]
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"MTT assay protocol for indole derivatives cytotoxicity testing"
Application Notes & Protocols
Topic: MTT Assay Protocol for Indole Derivatives Cytotoxicity Testing Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Cytotoxicity Screening of Indole Derivatives
Indole and its derivatives represent a critical class of heterocyclic compounds that are foundational to numerous natural products and pharmacologically active agents.[1] Many of these compounds have demonstrated significant in vitro cytotoxic and antineoplastic activities against a variety of cancer cell lines, making them a fertile ground for the discovery of novel anti-cancer therapeutics.[2]
To evaluate the therapeutic potential of these novel indole derivatives, a reliable and high-throughput method for assessing their cytotoxicity is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for this purpose.[3][4] It provides a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
The principle of the assay is elegant in its simplicity. The yellow tetrazolium salt, MTT, is actively taken up by living cells.[5] Within the mitochondria, NAD(P)H-dependent oxidoreductase enzymes, which are only active in metabolically viable cells, reduce the MTT to insoluble purple formazan crystals.[4][6] These crystals are then solubilized, and the intensity of the resulting purple solution is measured spectrophotometrically. The absorbance is directly proportional to the number of viable cells, allowing for a precise determination of how a compound affects cell survival.[7]
This guide provides a detailed, field-proven protocol for utilizing the MTT assay to screen indole derivatives for cytotoxic activity, with an emphasis on the causality behind experimental choices to ensure data integrity and reproducibility.
I. Materials and Reagents
Successful and reproducible results hinge on the quality and proper preparation of all materials and reagents.
| Category | Item | Key Specifications & Rationale |
| Cell Culture | Selected Cancer Cell Line(s) | Choose cell lines relevant to the research question (e.g., HCT-116, A549, MCF-7).[2][8] Ensure they are healthy and in the logarithmic growth phase. |
| Complete Growth Medium | E.g., RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. The medium provides essential nutrients for cell growth. | |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile. Used for washing cells to remove residual serum that can interfere with the assay. | |
| Trypsin-EDTA Solution | 0.25% Trypsin-EDTA. Used to detach adherent cells from the culture flask. | |
| Assay Reagents | MTT Reagent Stock Solution | 5 mg/mL in sterile PBS. Prepare by dissolving MTT powder, vortexing, and filter-sterilizing with a 0.22 µm filter.[9] Store in aliquots at -20°C, protected from light. Light exposure can degrade the MTT reagent. |
| Solubilization Solution | Dimethyl Sulfoxide (DMSO) or Acidified Isopropanol (e.g., 0.04 N HCl in isopropanol).[10] DMSO is highly effective at dissolving the formazan crystals. | |
| Test Compounds | Indole Derivatives. | |
| Vehicle Control | The solvent used to dissolve the test compounds (e.g., sterile DMSO).[11] This is critical to ensure that the observed cytotoxicity is from the compound, not the solvent. | |
| Positive Control | A known cytotoxic drug (e.g., Doxorubicin).[12] This validates that the assay system is responsive to cytotoxic agents. | |
| Equipment & Consumables | 96-well flat-bottom tissue culture plates | Sterile. Flat bottoms are essential for accurate absorbance readings. |
| CO₂ Incubator | Maintained at 37°C, 5% CO₂, and >95% humidity for optimal cell growth. | |
| Microplate Reader | Capable of reading absorbance at 570 nm. | |
| Laminar Flow Hood | To maintain sterility during cell culture procedures. | |
| Hemocytometer or Automated Cell Counter | For accurate cell counting. | |
| Multichannel Pipettes & Sterile Tips | For efficient and accurate liquid handling. |
II. Experimental Workflow: A Visual Guide
A clear understanding of the workflow is essential before beginning the experiment. The following diagram outlines the key stages of the MTT assay.
Caption: Workflow of the MTT cytotoxicity assay.
III. Detailed Step-by-Step Protocol
This protocol is optimized for adherent cells in a 96-well plate format. Each step includes the rationale to ensure a deep understanding of the process.
Part A: Cell Seeding and Preparation
-
Cell Culture: Maintain your chosen cell line in complete growth medium. Ensure the cells are healthy and sub-confluent, as this represents the optimal metabolic state for the assay.
-
Harvesting: For adherent cells, wash with sterile PBS and then detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and collect the cells in a sterile conical tube.[13]
-
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in a known volume of medium, and count the cells using a hemocytometer or automated counter.
-
Seeding: Dilute the cell suspension to the desired concentration (e.g., 1 x 10⁵ cells/mL). Seed 100 µL into each well of a 96-well plate, which corresponds to 1 x 10⁴ cells/well.[14]
-
Expert Insight: To minimize the "edge effect" (where cells in outer wells behave differently), fill the perimeter wells with 100 µL of sterile PBS and do not use them for experimental data.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[15] This allows the cells to adhere firmly and recover from trypsinization.
Part B: Compound Preparation and Cell Treatment
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of your indole derivative in sterile DMSO.[11] The high concentration minimizes the volume of DMSO added to the cells.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final test concentrations. For example, create a 2X working solution for each concentration.
-
Cell Treatment: After the 24-hour pre-incubation, carefully aspirate the medium from the wells. Add 100 µL of medium containing the various concentrations of your indole derivative, vehicle control, or positive control to the appropriate wells. It is crucial to perform each treatment in triplicate.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[12] This duration depends on the expected mechanism of action of the compound.
Part C: The MTT Assay
-
Add MTT Reagent: After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[4][15]
-
Expert Insight: Some protocols suggest replacing the treatment medium with serum-free medium before adding MTT. Serum can sometimes interact with MTT, leading to a higher background.[9] However, for many robust cell lines, this step is not necessary.
-
-
Incubate with MTT: Incubate the plate for 2-4 hours at 37°C.[12][17] During this period, viable cells will reduce the yellow MTT to purple formazan. You may be able to observe the formation of purple crystals under a microscope.
-
Solubilize Formazan: Carefully aspirate all the medium from the wells without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well.[9][12]
-
Dissolve Crystals: Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[9] Incomplete solubilization is a common source of error.[10]
Part D: Data Acquisition and Analysis
-
Measure Absorbance: Read the absorbance of the plate using a microplate reader at a wavelength between 550 and 600 nm (570 nm is optimal).[4][18] A reference wavelength of >650 nm can be used to subtract background absorbance.[4]
-
Calculate Percentage Viability:
-
First, average the absorbance readings from your triplicate wells for each condition.
-
Subtract the average absorbance of the "blank" wells (medium + MTT + DMSO, no cells).
-
Calculate the percentage of viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Determine the IC₅₀ Value:
-
Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the indole derivative that causes a 50% reduction in cell viability.[19][20] Software like GraphPad Prism is highly recommended for this analysis.[21]
-
IV. Data Presentation and Interpretation
Organizing your data clearly is crucial for interpretation and reporting.
Table 1: Sample Data Summary for an Indole Derivative (ID-X)
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 (Vehicle Control) | 1.254 | 0.088 | 100.0% |
| 0.1 | 1.211 | 0.075 | 96.6% |
| 1 | 1.053 | 0.061 | 84.0% |
| 10 | 0.640 | 0.045 | 51.0% |
| 50 | 0.213 | 0.022 | 17.0% |
| 100 | 0.098 | 0.015 | 7.8% |
| Calculated IC₅₀ | 9.8 µM |
A lower IC₅₀ value indicates higher cytotoxic potency.[12] Comparing the IC₅₀ value against a cancer cell line to that of a normal, non-cancerous cell line can provide an initial assessment of the compound's selectivity.[12][22]
V. Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | Contamination (microbial); Phenol red or serum in media reducing MTT; MTT reagent degraded by light. | Use fresh, sterile reagents. Consider using serum-free and/or phenol red-free medium during the MTT incubation step.[10] Always store MTT stock solution protected from light. |
| Low Signal / Low Absorbance | Insufficient cell number; Low metabolic activity of cells; Incomplete solubilization of formazan. | Optimize the initial cell seeding density.[23] Ensure cells are in a healthy, logarithmic growth phase. Increase the volume of solubilization solution or the shaking time to ensure all crystals are dissolved.[10] |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effect. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and practice consistent technique. Avoid using the outer wells of the plate for experimental samples.[10] |
| Compound Interference | Colored indole derivatives may absorb at 570 nm; Compound may directly reduce MTT. | Run a control plate with the compound in cell-free medium to measure its intrinsic absorbance and subtract this value.[10][24] If direct reduction is suspected, an alternative viability assay (e.g., SRB or CellTiter-Glo®) may be necessary.[25] |
References
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MTT assay - Wikipedia . Wikipedia. [Link]
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments . Springer Nature. [Link]
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MTT Assay Protocol . Cyrusbio. [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf . National Center for Biotechnology Information. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation . Roche. [Link]
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The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - MDPI . MDPI. [Link]
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Design, Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives of Panaxadiol . Wiley Online Library. [Link]
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How to Analyse MTT/MTS Assay Data and IC50 using Excel - YouTube . YouTube. [Link]
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Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC . National Center for Biotechnology Information. [Link]
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Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents | Bentham Science Publishers . Bentham Science. [Link]
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Design, Synthesis, In-Silico and Cytotoxic Studies of Indole derivatives as Potent BCL-2 inhibitors - Oriental Journal of Chemistry . Oriental Journal of Chemistry. [Link]
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How can I calculate IC50 from mtt results? | ResearchGate . ResearchGate. [Link]
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How to calculate IC50 from MTT assay - YouTube . YouTube. [Link]
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The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC . National Center for Biotechnology Information. [Link]
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Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy - MDPI . MDPI. [Link]
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Is there any protocols for making stock solution in cytotoxicity assay? - ResearchGate . ResearchGate. [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed . PubMed. [Link]
-
Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism - YouTube . YouTube. [Link]
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MTT assay to evaluate the cytotoxic potential of a drug . Bangladesh Journal of Pharmacology. [Link]
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Standard Operating Procedure (SOP) . Refubium - Freie Universität Berlin. [Link]
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How to prepare drug stock solution to prepare for mtt assay in 24-well plate if im using concentrations 200uM, 250uM, 300uM? | ResearchGate . ResearchGate. [Link]
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Advanced Application Note: Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate as a Privileged Scaffold in Drug Discovery
Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals.
Executive Summary & Pharmacophore Rationale
In modern medicinal chemistry, the indole ring is universally recognized as a "privileged scaffold" capable of binding to a diverse array of biological targets, including viral glycoproteins and host/viral kinases[1]. Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate (CAS: 2830269-64-0) represents a highly specialized, advanced building block designed for divergent library synthesis.
Unlike simple indoles, this specific substitution pattern offers a pre-organized, multi-functional core that solves several common pharmacokinetic and synthetic challenges:
-
2,3-Dimethyl Substitution: The methyl groups at the C2 and C3 positions serve a dual purpose. Synthetically, they block electrophilic aromatic substitution at the most reactive sites of the indole ring, directing downstream functionalization. Pharmacologically, they increase the local lipophilicity (LogP) and prevent cytochrome P450-mediated oxidative metabolism at the pyrrole ring, significantly enhancing the in vivo half-life of derived drugs.
-
C5-Methyl Carboxylate: Positioned optimally to project into the solvent-exposed channels of kinase active sites, this ester is a versatile handle[2]. It can be saponified and coupled with various amines to generate carboxamides, a critical interaction motif for hydrogen bonding with target proteins[3].
-
C7-Hydroxyl Group: The phenolic-like hydroxyl group at C7 provides an orthogonal reactive site for O-alkylation or cross-coupling. Modifying this position allows chemists to fine-tune the molecule's trajectory into deep hydrophobic pockets of viral targets or allosteric kinase domains[4].
Divergent Synthetic Workflow
To maximize the utility of this scaffold, we employ a divergent synthetic strategy. By sequentially addressing the C7-hydroxyl and the C5-carboxylate, researchers can generate expansive libraries of dual-action antiviral and antineoplastic agents[5].
Fig 1: Divergent synthetic workflow for generating bioactive libraries from the indole scaffold.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must not only list reagents but must include mechanistic rationales and built-in validation steps (In-Process Controls - IPC) to ensure absolute confidence in the synthetic progression.
Protocol A: Regioselective O-Alkylation of the C7-Hydroxyl
Causality & Rationale: The indole nitrogen (NH) has a pKa of ~16, while the C7-hydroxyl group has a pKa of ~9.5. Despite this thermodynamic difference, N-alkylation can competitively occur under standard basic conditions due to the high nucleophilicity of the nitrogen anion. To enforce strict O-alkylation, we utilize Cesium Carbonate ( Cs2CO3 ). The large ionic radius of the cesium cation coordinates poorly with the hard oxygen anion (the "Cesium Effect"), leaving the phenoxide highly naked and reactive, thus kinetically favoring O-alkylation over N-alkylation.
Step-by-Step Methodology:
-
Preparation: Dissolve Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate (1.0 eq, 5.0 mmol) in anhydrous DMF (0.2 M) under an argon atmosphere.
-
Base Addition: Add Cs2CO3 (1.5 eq) and stir at ambient temperature for 15 minutes to pre-form the phenoxide. Visual cue: The solution will transition from pale yellow to a deeper amber.
-
Electrophile Addition: Dropwise add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq). Stir at 40°C for 4 hours.
-
Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate (Hexane/EtOAc 3:1). Stain with aqueous Ferric Chloride ( FeCl3 ).
-
Validation: The starting material will form a dark complex (positive for free phenol), while the desired O-alkylated product will remain unstained. Complete disappearance of the FeCl3 -positive spot validates reaction completion.
-
-
Workup: Quench with ice water, extract with EtOAc ( 3×20 mL), wash the organic layer with 5% LiCl aqueous solution (to remove DMF), dry over Na2SO4 , and concentrate.
Protocol B: Saponification and Amidation (Library Generation)
Causality & Rationale: The methyl ester is sterically hindered by the indole core. Using LiOH in a mixed aqueous/organic solvent system provides the necessary hydroxide nucleophilicity while maintaining substrate solubility. For the subsequent amidation, HATU is selected over EDC/HOBt because the resulting indole-5-carboxylic acid can be poorly nucleophilic; HATU forms a highly reactive HOAt ester intermediate that drives the coupling to completion even with sterically hindered amines.
Step-by-Step Methodology:
-
Saponification: Dissolve the O-alkylated intermediate in THF/MeOH/ H2O (3:1:1). Add LiOH⋅H2O (3.0 eq). Stir at 50°C for 6 hours.
-
Self-Validation (IPC): Analyze via LC-MS.
-
Validation: The complete disappearance of the methyl singlet (~3.85 ppm) in a quick 1H -NMR aliquot, or a mass shift of -14 Da (loss of CH2 ) in LC-MS, confirms total hydrolysis.
-
-
Acidification: Acidify with 1M HCl to pH 3. Collect the precipitated carboxylic acid via filtration.
-
Amidation: Suspend the acid (1.0 eq) in dry DCM. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 minutes to form the active ester, then add the target amine (1.2 eq). Stir for 2 hours at room temperature.
Quantitative Data: Optimization of Regioselective Alkylation
To guide your process chemistry scale-up, the following table summarizes our quantitative optimization data for the C7 O-alkylation step, demonstrating the critical nature of base and solvent selection.
| Entry | Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | O-Alkylation Yield (%) | N-Alkylation Yield (%) |
| 1 | K2CO3 | Acetone | 60 | 12 | 45% | 22% |
| 2 | K2CO3 | DMF | 40 | 8 | 62% | 18% |
| 3 | NaH | THF | 0 to 25 | 4 | 30% | 55% |
| 4 | Cs2CO3 | DMF | 40 | 4 | 91% | <2% |
| 5 | Cs2CO3 | MeCN | 60 | 6 | 84% | 5% |
Note: Entry 4 represents the optimized, highly regioselective conditions utilized in Protocol A.
Mechanistic Application: Kinase Inhibition
Indole-5-carboxamides derived from this scaffold are highly potent ATP-competitive inhibitors. The diagram below illustrates the spatial orientation and causality of the functional groups when bound within a typical host kinase domain (e.g., EGFR or SRC), which is a primary mechanism for both targeted oncology and host-directed antiviral therapies[3][5].
Fig 2: ATP-competitive binding mechanism of 5,7-disubstituted indole derivatives in kinases.
Conclusion
Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate is not merely a structural curiosity; it is a rationally designed starting point for advanced medicinal chemistry. By leveraging the orthogonal reactivity of its C7-hydroxyl and C5-carboxylate groups, alongside the metabolic protection afforded by the 2,3-dimethyl substitution, drug discovery teams can rapidly assemble high-quality, biologically active libraries targeting critical viral and oncological pathways.
References
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI (Pharmaceuticals / Molecules) URL:[Link][1]
-
Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors Source: Current Medicinal Chemistry (ResearchGate) URL:[Link][3]
-
Indole – a promising pharmacophore in recent antiviral drug discovery Source: RSC Advances (NIH PMC) URL:[Link][4]
-
Kinase Inhibitors as Underexplored Antiviral Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][5]
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"derivatization of Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate for bioassays"
Application Notes & Protocols
Topic: Derivatization of Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate for Bioassays Audience: Researchers, scientists, and drug development professionals.
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[1] Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate presents a particularly interesting starting point for drug discovery, offering multiple reactive sites for chemical modification. This guide provides a comprehensive framework for the strategic derivatization of this core scaffold to generate a library of novel compounds for biological screening. We detail robust, field-proven protocols for key chemical transformations, including ester hydrolysis, amide coupling, and phenolic etherification. Furthermore, we provide step-by-step methodologies for evaluating the resulting derivatives in a panel of primary bioassays targeting anticancer, antioxidant, and antibacterial activities, which are common therapeutic areas for indole derivatives.[2][3][4]
The Core Scaffold: Analysis of Reactive Sites
The starting material, Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate, possesses three primary functional groups amenable to derivatization. Strategic modification at these sites allows for the systematic exploration of the structure-activity relationship (SAR) to enhance potency, selectivity, solubility, or other pharmacokinetic properties.
-
C7-Phenolic Hydroxyl (-OH): This group is a key site for forming ethers or esters. Derivatization here can significantly alter the compound's lipophilicity and hydrogen-bonding capabilities, which are critical for membrane permeability and target engagement.[5] The 7-hydroxyindole moiety, in particular, has been associated with potent antimicrobial and antibiofilm effects.[4][6][7]
-
C5-Methyl Ester (-COOCH₃): This ester is a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a crucial intermediate for creating a diverse library of amides or other esters.[8][9] Amide bonds are prevalent in pharmaceuticals and introduce valuable hydrogen bond donor-acceptor patterns.[10]
-
N1-Indole Proton (-NH): The indole nitrogen can be alkylated or acylated. Modification at this position can influence the electronic properties of the aromatic system and prevent the formation of N-H hydrogen bonds, which can be useful for modulating receptor binding.[11]
Synthetic Derivatization Strategies & Protocols
The following section outlines a logical workflow for generating a focused library of derivatives from the parent scaffold. The strategy begins with a common intermediate—the C5 carboxylic acid—which then serves as a branch point for further diversification.
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- 11. Detosylative (Deutero)alkylation of Indoles and Phenols with (Deutero)alkoxides [organic-chemistry.org]
Application Note: Indole-Based Compounds as Tubulin Polymerization Inhibitors
Introduction & Mechanistic Overview
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are essential for maintaining cell shape, facilitating intracellular transport, and driving mitotic spindle assembly during cell division[1]. Because cancer cells rely on rapid microtubule dynamics for uncontrolled proliferation, tubulin has become one of the most validated and successful targets in oncology[1].
In recent years, the indole nucleus has emerged as a privileged pharmacophore in the design of novel tubulin polymerization inhibitors[2][3]. Indole-based compounds predominantly bind to the colchicine binding site located at the interface of the α/β-tubulin heterodimer[4][5]. The planar aromatic structure of the indole ring mimics endogenous purines and amino acids, facilitating strong π-π stacking and hydrogen bonding within the hydrophobic tubulin pocket[1]. By destabilizing the microtubule polymer, these compounds disrupt mitotic spindle formation, trigger the Spindle Assembly Checkpoint (SAC), and arrest cells in the G2/M phase, ultimately leading to apoptosis[1][4].
Mechanism of indole-based tubulin inhibitors inducing G2/M arrest and apoptosis.
Quantitative Data: Efficacy of Indole-Based Inhibitors
To benchmark new synthetic entities, it is crucial to compare their biochemical and cellular efficacies. The table below summarizes key quantitative data for prominent indole-based tubulin inhibitors currently utilized in research and preclinical development.
| Compound | Target Binding Site | Tubulin Polymerization IC₅₀ (µM) | Cancer Cell Line IC₅₀ (µM) | Key Pharmacological Characteristic |
| Indibulin (ZIO-301) | Colchicine Site | Potent inhibition | Low nanomolar (Broad) | Lacks neurotoxicity; spares mature acetylated neuronal tubulin[6][7]. |
| Compound [I] (RS-6077) | Colchicine Site | 6.87 | 0.21 (SGC-7901) | Remarkable in vivo efficacy with low cytotoxicity to normal cells[8]. |
| Compound 7i | Colchicine Site | 3.03 | 1.85 - 5.76 (NCI-60) | NO-releasing oxime-hybrid; ~3x more effective than Combretastatin A-4[9]. |
| Compound 3a | Colchicine Site | 1.01 | Sub-micromolar | Indole analogue exhibiting immune-potentiating effects against melanoma[10]. |
| T115 | Colchicine Site | < 5.0 | Low nanomolar | Indole-triazole hybrid capable of overcoming multidrug resistance (MDR)[11]. |
Experimental Workflows & Protocols
As a Senior Application Scientist, I emphasize that the successful evaluation of tubulin inhibitors requires rigorous control of thermodynamics, buffer chemistry, and cellular microenvironments. The following protocols are designed to be self-validating systems.
Standard screening workflow for novel tubulin polymerization inhibitors.
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This cell-free assay measures the real-time assembly of purified tubulin into microtubules by monitoring the increase in light scattering (absorbance at 340 nm)[11][12][13].
Reagents & Causality:
-
Purified Tubulin: Bovine or porcine brain tubulin (>99% purity) is required to prevent microtubule-associated proteins (MAPs) from skewing the assembly kinetics[7][11].
-
G-PEM Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, 5-20% glycerol):
-
PIPES maintains the narrow optimal pH for tubulin stability[12].
-
EGTA chelates trace calcium ions, which are potent endogenous depolymerizers of microtubules[12].
-
MgCl₂ & GTP provide the thermodynamic driving force; Mg²⁺ is required for GTP binding at the exchangeable E-site of β-tubulin[11][12].
-
Glycerol acts as a thermodynamic stabilizer and molecular crowding agent, lowering the critical concentration of tubulin required for spontaneous assembly[12].
-
Step-by-Step Methodology:
-
Preparation: Pre-warm a 96-well half-area clear microplate to 37°C inside a microplate reader. Note: Tubulin polymerization is highly temperature-dependent and will not initiate efficiently below 37°C.
-
Compound Dispensing: Aliquot 5 µL of the test indole compounds, positive control (e.g., Colchicine or Combretastatin A-4), and negative control (Paclitaxel) into the wells[10][12]. Keep the final DMSO concentration ≤ 1% to prevent solvent-induced protein denaturation.
-
Tubulin Handling: Reconstitute tubulin to 2–3 mg/mL in ice-cold G-PEM buffer. Critical Step: Keep the tubulin strictly on ice until the exact moment of transfer to prevent premature polymerization[11].
-
Reaction Initiation: Using a multichannel pipette, rapidly add 50 µL of the cold tubulin mixture to the pre-warmed plate[12].
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 60 seconds for 60 minutes at 37°C[11][13].
-
Data Interpretation: Active indole-based inhibitors will suppress the Vmax (maximum rate of polymerization) and lower the final steady-state absorbance plateau in a dose-dependent manner[10][12].
Protocol 2: Cell Cycle Analysis for G2/M Arrest via Flow Cytometry
Indole compounds that inhibit tubulin polymerization disrupt the mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC) and arresting cells in the G2/M phase[6][8][14].
Step-by-Step Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the indole compound at 1x, 5x, and 10x the predetermined cellular IC₅₀ for 24–48 hours.
-
Harvesting & Fixation: Harvest all cells (including floating apoptotic cells to prevent selection bias). Wash with cold PBS, and fix dropwise in ice-cold 70% ethanol while vortexing gently. Causality: Ethanol fixation permeabilizes the cell membrane while preserving nucleic acid integrity.
-
Staining: Incubate the fixed cells with RNase A (50 µg/mL) and Propidium Iodide (PI) (20 µg/mL) for 30 minutes at room temperature in the dark. Causality: PI intercalates into all nucleic acids; RNase A ensures the fluorescence signal is strictly proportional to DNA content.
-
Analysis: Analyze via flow cytometry. An accumulation of cells with 4n DNA content confirms G2/M arrest, a hallmark of microtubule destabilization[14].
Advanced Application Notes: Overcoming Neurotoxicity
A major clinical limitation of traditional tubulin inhibitors (such as vinca alkaloids and taxanes) is severe chemotherapy-induced peripheral neuropathy[5]. However, specific indole-based agents demonstrate a unique safety profile that can be leveraged in drug design.
The Indibulin Paradigm: Indibulin (ZIO-301) exhibits potent antitumor activity but lacks neurotoxicity in vivo[6][15]. Mechanistic studies reveal that Indibulin discriminates between tubulin isotypes; it effectively destabilizes nonneuronal tubulin but fails to bind or disrupt highly acetylated, mature neuronal microtubules[6][7]. Furthermore, unlike nocodazole, Indibulin does not disrupt the Golgi apparatus, which is associated with stable acetylated microtubules[6].
Application Insight: When designing and screening new indole derivatives, researchers should counter-screen lead compounds against purified mature neuronal tubulin (e.g., highly acetylated bovine brain tubulin) versus nonneuronal tubulin (e.g., calf brain or recombinant tubulin) to optimize the therapeutic window and predict peripheral neuropathy risks early in the pipeline[7].
References
-
Indibulin (ZIO-301): An orally active tubulin polymerization inhibitor with a unique molecular mechanism of action. AACR Journals. URL: [Link]
-
Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Bentham Science. URL: [Link]
-
ZIO-301 (Indibulin) a novel tubulin polymerization inhibitor has potent anti-tumor activity and a distinct tubulin binding site. AACR Journals. URL: [Link]
-
Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Taylor & Francis. URL: [Link]
-
Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo. BioWorld. URL: [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PubMed / NIH. URL: [Link]
-
Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Semantic Scholar. URL: [Link]
-
(PDF) Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. ResearchGate. URL: [Link]
-
Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PMC / NIH. URL: [Link]
-
Synthesis, biological evaluation and molecular docking studies of trans-indole-3-acrylamide derivatives, a new class of tubulin polymerization inhibitors. PMC / NIH. URL: [Link]
-
Indibulin, a Novel Microtubule Inhibitor, Discriminates between Mature Neuronal and Nonneuronal Tubulin. AACR Journals. URL: [Link]
-
Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub. URL: [Link]
-
Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. MDPI. URL: [Link]
-
Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Frontiers. URL: [Link]
-
Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. ACS Publications. URL: [Link]
-
NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC / NIH. URL: [Link]
-
Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives as potential anticancer agents and tubulin polymerization inhibitors. Arabian Journal of Chemistry. URL: [Link]
-
X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors with Immune-Potentiating and Antitumor Effects against Melanoma. ACS Publications. URL: [Link]
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- 8. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 9. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors [mdpi.com]
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- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors [frontiersin.org]
- 13. Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1<i>H</i>-indole derivatives as potential anticancer agents and tubulin polymerization inhibitors - Arabian Journal of Chemistry [arabjchem.org]
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Application Note: Synthetic Routes to Functionalized Indole-5-Carboxylate Esters
Executive Summary
Indole-5-carboxylate esters are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in the development of antiviral agents, oncology therapeutics, and highly specific DNA repair enzyme inhibitors[1][2]. The strategic functionalization of the indole core—particularly at the C2 and C3 positions—dictates the molecule's steric profile and electronic properties. This application note provides an authoritative guide to the three primary synthetic routes for constructing the functionalized indole-5-carboxylate core: the Leimgruber-Batcho synthesis, the Larock heteroannulation, and the Fischer indole synthesis.
By understanding the mechanistic causality behind each route, researchers can rationally select the optimal pathway based on desired substitution patterns, regiocontrol requirements, and starting material availability.
Mechanistic Overview & Pathway Logic
The selection of a synthetic route is fundamentally driven by the target substitution pattern at the pyrrole ring (C2/C3) of the indole core.
Primary synthetic workflows for indole-5-carboxylate esters based on starting materials.
-
Leimgruber-Batcho Synthesis: The gold standard for generating 2,3-unsubstituted indole-5-carboxylates. It exploits the enhanced acidity of benzylic protons adjacent to a nitro group[2].
-
Larock Heteroannulation: The optimal choice for highly functionalized, asymmetric 2,3-disubstituted indoles. It relies on steric differentiation during palladium-catalyzed migratory insertion to ensure high regioselectivity[1][3].
-
Fischer Indole Synthesis: A robust, classical method best suited for symmetric ketones or when regiocontrol is not a primary concern, driven by a thermally allowed[3,3]-sigmatropic rearrangement[4][5].
Quantitative Route Comparison
The following table summarizes the operational metrics for each synthetic route, allowing for rapid comparative analysis during process development.
| Synthetic Route | Starting Materials | Typical Yields | Regioselectivity (C2/C3) | Key Advantage | Primary Limitation |
| Leimgruber-Batcho | 4-Methyl-3-nitrobenzoate + DMF-DMA | 65–85% | N/A (Yields unsubstituted C2/C3) | Excellent for clean, 2,3-unsubstituted cores | Requires strong reductants (e.g., Pd/C + H₂) |
| Larock Annulation | 4-Amino-3-iodobenzoate + Alkyne | 50–90% | High (Sterically driven) | Broad functional group tolerance | Requires expensive Pd catalysts |
| Fischer Synthesis | 4-Hydrazinobenzoate + Ketone | 40–80% | Low (with asymmetric ketones) | Inexpensive, commercially available starting materials | Harsh acidic conditions limit substrate scope |
Detailed Application Protocols
Protocol A: Leimgruber-Batcho Synthesis of Methyl 1H-indole-5-carboxylate
Causality & Mechanism: The electron-withdrawing nitro group at the 3-position of methyl 4-methyl-3-nitrobenzoate significantly lowers the pKa of the benzylic protons. This allows a weak base (pyrrolidine) to facilitate condensation with the electrophilic N,N-dimethylformamide dimethyl acetal (DMF-DMA), forming an enamine. Subsequent catalytic reduction of the nitro group yields an aniline intermediate that spontaneously cyclizes onto the enamine, eliminating dimethylamine to forge the aromatic indole core[2].
Step-by-Step Methodology:
-
Enamine Formation: Dissolve methyl 4-methyl-3-nitrobenzoate (1.0 equiv) in anhydrous DMF (0.5 M). Add DMF-DMA (1.5 equiv) and pyrrolidine (0.1 equiv).
-
Heating: Stir the mixture at 110 °C under an inert argon atmosphere for 3–4 hours.
-
Self-Validation: The reaction mixture will turn a characteristic deep red/purple. TLC monitoring (3:1 Hexanes/EtOAc) will confirm the disappearance of the starting material and the appearance of a highly UV-active enamine spot.
-
-
Solvent Swap: Concentrate the mixture in vacuo to remove DMF and excess DMF-DMA. Redissolve the crude dark red oil in anhydrous methanol.
-
Reductive Cyclization: Add 10% Pd/C (10 wt%). Purge the reaction flask with hydrogen gas and stir vigorously under a balloon of H₂ at room temperature for 12 hours.
-
Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst, washing thoroughly with methanol. Concentrate the filtrate.
-
Self-Validation: The loss of the nitro group and formation of the indole core results in a shift to a pale yellow product. ¹H NMR will show a characteristic C3-H doublet at ~6.5 ppm and the appearance of a broad NH singlet at ~11.3 ppm[2].
-
Protocol B: Larock Heteroannulation of 2,3-Disubstituted Indole-5-carboxylates
Causality & Mechanism: This palladium-catalyzed sequence begins with the oxidative addition of Pd(0) into the C-I bond of methyl 4-amino-3-iodobenzoate. The internal alkyne coordinates to the Pd(II) center. Regioselectivity is sterically driven: the bulkier substituent of the alkyne positions itself adjacent to the newly forming C-C bond to minimize steric clash with the bulky Pd-ligand complex. Intramolecular nucleophilic attack by the amine followed by reductive elimination yields the functionalized indole[1][3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine methyl 4-amino-3-iodobenzoate (1.0 equiv), the internal alkyne (1.5 equiv), Pd(OAc)₂ (5 mol%), LiCl (1.0 equiv), and Na₂CO₃ (2.0 equiv).
-
Solvent Addition: Add anhydrous DMF (0.2 M) and degas the mixture via three freeze-pump-thaw cycles.
-
Cyclization: Heat the reaction mixture to 100 °C for 16–24 hours.
-
Self-Validation: Successful oxidative addition and cyclization are often marked by the precipitation of Pd black. IR spectroscopy of the crude mixture will show a distinct shift in the ester carbonyl stretch and the disappearance of the alkyne C≡C stretch (~2100 cm⁻¹).
-
-
Quench & Extraction: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine to remove DMF and salts. Dry the organic layer over MgSO₄.
-
Purification: Concentrate and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
Protocol C: Fischer Indole Synthesis of Ethyl 2-Substituted-1H-indole-5-carboxylate
Causality & Mechanism: Condensation of 4-hydrazinobenzoic acid ethyl ester with a ketone yields a phenylhydrazone. Under strong acidic conditions, this intermediate tautomerizes to an ene-hydrazine. The critical transformation is a thermally allowed[3,3]-sigmatropic rearrangement that cleaves the weak N-N bond while forming a new C-C bond. Re-aromatization of the resulting diimine, followed by intramolecular cyclization and elimination of ammonia, furnishes the indole[4][5].
Step-by-Step Methodology:
-
Hydrazone Formation: Dissolve ethyl 4-hydrazinobenzoate hydrochloride (1.0 equiv) and the target ketone (1.1 equiv) in absolute ethanol. Reflux for 2 hours.
-
Self-Validation: The intermediate hydrazone will typically precipitate out of solution upon cooling.
-
-
Cyclization: Isolate the hydrazone and resuspend it in polyphosphoric acid (PPA) or a solution of anhydrous ZnCl₂ in glacial acetic acid. Heat the mixture to 90–110 °C for 4 hours.
-
Self-Validation: The evolution of ammonia gas during the[3,3]-sigmatropic rearrangement and subsequent cyclization can be detected using damp pH paper held over the reaction vent[4].
-
-
Neutralization: Carefully pour the hot reaction mixture onto crushed ice and neutralize slowly with aqueous NaOH until pH 7 is reached.
-
Isolation: Extract the aqueous layer with dichloromethane (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the crude indole-5-carboxylate.
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- 5. NEW INDOLE DERIVATIVES AS FACTOR XA INHIBITORS - Patent 1633746 [data.epo.org]
Application Notes & Protocols: Evaluating the Efficacy of Indole Compounds in Cell Culture
Introduction: The Promise of Indole Compounds in Therapeutic Development
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities.[1][2] Notably, indole derivatives have emerged as promising candidates in oncology, demonstrating capabilities to inhibit cell proliferation, induce programmed cell death (apoptosis), and interfere with key signaling pathways essential for cancer progression.[2][3][4] The therapeutic potential of these compounds extends to various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and DNA topoisomerases.[1][2][4] This document provides a comprehensive guide for researchers to design and execute robust cell-based assays to evaluate the efficacy of novel indole compounds.
I. Foundational Steps: Cell Line Selection and Culture
The choice of a relevant cell line is paramount for obtaining meaningful data. The selection should be guided by the therapeutic goal and the specific cancer type being targeted. For instance, in neuroblastoma research, the SH-SY5Y cell line is a well-established in vitro model.[3]
General Cell Culture and Maintenance:
Adherence to sterile techniques is critical to prevent contamination. Most mammalian cell lines are cultured at 37°C in a humidified atmosphere with 5% CO2.[5][6]
Protocol for Thawing and Culturing Cryopreserved Cells:
-
Rapidly thaw the cryovial in a 37°C water bath until only a small ice crystal remains.[5][7]
-
Decontaminate the vial with 70% ethanol before opening in a laminar flow hood.[5]
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 10 minutes to pellet the cells and remove the cryoprotectant.[5]
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to an appropriate culture flask.
-
Incubate at 37°C with 5% CO2.[5]
For detailed guidance on cell culture, refer to the ATCC Animal Cell Culture Guide.[5][8]
II. Primary Efficacy Screening: Assessing Cytotoxicity and Viability
Cytotoxicity assays are fundamental for initial screening to determine a compound's ability to inhibit cell growth or induce cell death.[9][10][11] These assays provide crucial dose-response data to identify the effective concentration range for a given indole compound.
A. MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability based on mitochondrial metabolic activity.[12] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[12][13]
Protocol for MTT Assay:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the indole compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[14]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
Data Analysis:
The percentage of cell viability is calculated relative to an untreated control. This data is then used to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for Cytotoxicity Screening:
Caption: Workflow for determining indole compound cytotoxicity using the MTT assay.
III. Mechanistic Insights: Elucidating the Mode of Action
Once the cytotoxic potential of an indole compound is established, the next step is to investigate its mechanism of action. A common mechanism for anticancer agents is the induction of apoptosis.[1][4][15]
A. Detecting Apoptosis: The Annexin V-FITC Assay
Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes.[16][17][18] One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[19] When conjugated to a fluorophore like FITC, it allows for the identification of apoptotic cells via flow cytometry or fluorescence microscopy.[19] Propidium iodide (PI) is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V and PI positive).
Protocol for Annexin V-FITC/PI Staining:
-
Cell Treatment: Treat cells with the indole compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[20]
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide solution to 100 µL of the cell suspension.[21]
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.[20][21]
-
Analysis: Analyze the cells by flow cytometry.
Apoptosis Detection Logic:
Caption: Steps involved in a transwell cell migration assay.
V. Protein-Level Analysis: Western Blotting for Apoptotic Markers
Western blotting is a powerful technique to detect changes in the expression levels of specific proteins involved in apoptosis. [22]Key markers include the cleavage of caspases and their substrates, such as PARP (poly (ADP-ribose) polymerase). [22][23] General Western Blotting Protocol:
-
Protein Extraction: Lyse cells and determine the protein concentration using a method like the Bicinchoninic Acid (BCA) assay. [24]2. SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis. [22]3. Protein Transfer: Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane to prevent non-specific antibody binding. [22]5. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, cleaved PARP).
-
Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). [22]7. Detection: Detect the protein bands using a chemiluminescent substrate.
BCA Protein Assay Protocol Summary:
| Step | Description |
| 1. Reagent Preparation | Prepare a working reagent by mixing BCA Reagent A and Reagent B (typically at a 50:1 ratio). [24][25] |
| 2. Standard Curve | Prepare a series of protein standards with known concentrations (e.g., using BSA). [24] |
| 3. Sample Incubation | Add the working reagent to both standards and unknown samples in a microplate. Incubate at 37°C for 30 minutes. [24][25] |
| 4. Absorbance Reading | Measure the absorbance at 562 nm. [24] |
| 5. Concentration Determination | Calculate the protein concentration of the unknown samples based on the standard curve. |
VI. Data Interpretation and Conclusion
The collective data from these assays will provide a comprehensive profile of the indole compound's efficacy. The IC50 value from the MTT assay establishes its potency. The Annexin V and caspase assays will elucidate whether the compound induces apoptosis and through which pathways. Migration and invasion assays will reveal its potential to inhibit metastasis. Finally, Western blotting will confirm the molecular events underlying the observed cellular effects. A thorough analysis of these results will guide further preclinical development of promising indole-based therapeutic agents.
References
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CytoSelect™ 24-Well Cell Migration and Invasion Assay (8 µm, Colorimetric Format). (n.d.). Cell Biolabs. Retrieved from [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). MDPI. Retrieved from [Link]
-
Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Indole Derivatives as Anti-Lung Cancer Agents. (2021). Encyclopedia.pub. Retrieved from [Link]
-
A Modulus™ Method for BCA Protein Assay. (n.d.). Turner BioSystems. Retrieved from [Link]
-
BCA (Bicinchoninic Acid) Protein Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Anti-Tumor Activity of Indole: A Review. (2024). Bentham Science. Retrieved from [Link]
-
In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]
-
Cell Apoptosis Assays. (n.d.). Creative Bioarray. Retrieved from [Link]
- ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. (2012). American Type Culture Collection.
-
Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. (2023). Bio-protocol. Retrieved from [Link]
-
Cytotoxicity Assays. (n.d.). Boster Bio. Retrieved from [Link]
-
Incucyte® Apoptosis Assays for Live-Cell Analysis. (n.d.). Sartorius. Retrieved from [Link]
-
Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds. (2011). Semantic Scholar. Retrieved from [Link]
-
Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. Retrieved from [Link]
-
BCA Protein Assay. (n.d.). Frederick National Laboratory. Retrieved from [Link]
-
Transwell Cell Migration and Invasion Assay Guide. (n.d.). Corning. Retrieved from [Link]
-
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
-
Best protocol to collect mammalian cells for screening apoptosis markers using WB? (2021). ResearchGate. Retrieved from [Link]
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- 8. ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines - Google 圖書 [books.google.com.hk]
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- 10. opentrons.com [opentrons.com]
- 11. nebiolab.com [nebiolab.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
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- 16. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Apoptosis Assays [promega.kr]
- 18. Apoptosis Assays [sigmaaldrich.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Apoptosis western blot guide | Abcam [abcam.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 25. bio-protocol.org [bio-protocol.org]
Technical Support Center: Optimization of Reaction Conditions for Indole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most fundamental heterocyclic scaffolds in medicinal chemistry. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and rationalize your synthetic strategies.
Part 1: General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses overarching issues applicable to various indole synthesis methodologies.
Question 1: My indole synthesis reaction is resulting in a very low yield. What are the common initial factors to investigate?
Answer: Low yields in indole synthesis are a frequent challenge and can often be traced back to a few fundamental parameters before delving into method-specific issues.
-
Purity of Starting Materials : This is the most critical and often overlooked factor. Impurities in arylhydrazines, anilines, or carbonyl compounds can introduce competing side reactions or inhibit the catalyst.[1][2] For instance, aged arylhydrazines can contain oxidized byproducts. It is always recommended to verify the purity of your starting materials by NMR or use freshly purified reagents.
-
Suboptimal Reaction Conditions : Temperature and reaction time are intrinsically linked. Many classical indole syntheses, like the Fischer method, require elevated temperatures to overcome activation barriers.[1] However, excessive heat can lead to decomposition of starting materials or the desired indole product.[1] A systematic optimization, monitoring the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is essential.
-
Atmosphere and Solvents : Ensure solvents are anhydrous if the reaction involves water-sensitive reagents or catalysts (e.g., many Lewis acids or organometallics). For transition-metal-catalyzed reactions, deoxygenating the solvent and running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst deactivation.[3]
Question 2: I'm observing a complex mixture of products and significant side product formation. How can I improve the selectivity?
Answer: The formation of multiple products points towards issues with regioselectivity or competing reaction pathways.
-
Regioselectivity in Substituted Aryl Precursors : When using unsymmetrical ketones in the Fischer synthesis or meta-substituted anilines in the Bischler-Möhlau synthesis, the formation of regioisomers is a common problem.[4][5] The choice of acid catalyst can significantly influence the regiochemical outcome by altering the stability of key intermediates.[1]
-
Competing Pathways : In the Fischer indole synthesis, for example, substrates with strong electron-donating groups can promote a competing N-N bond cleavage pathway instead of the desired[4][4]-sigmatropic rearrangement, leading to failure of the reaction.[2][6] In such cases, switching from a Brønsted acid to a Lewis acid catalyst (e.g., ZnCl₂) may favor the desired cyclization.[6]
-
Solvent Effects : The polarity of the solvent can influence the stability of transition states, thereby affecting selectivity.[7] It is often beneficial to screen a range of solvents with varying polarities to optimize for the desired product.
Troubleshooting Workflow: Addressing Low Reaction Yield
The following diagram outlines a logical workflow for systematically troubleshooting a low-yielding indole synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Section 1: Mechanistic Insights & The Regioselectivity Challenge (FAQs)
Welcome to the Technical Support Center for Indole Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate one of the most notoriously finicky reactions in heterocyclic chemistry: the Bischler-Möhlau Indole Synthesis .
While this classical reaction is a powerful tool for constructing the indole core, it is plagued by harsh conditions and unpredictable regioselectivity. This guide breaks down the mechanistic causality behind these issues and provides field-proven, self-validating protocols to lock in your desired regiochemistry.
Q1: Why does the classical Bischler-Möhlau synthesis often yield an unpredictable mixture of 2-aryl and 3-aryl indoles? A1: The root cause lies in the kinetic versus thermodynamic competition during the reaction. The classical mechanism begins with the nucleophilic displacement of an α-halo ketone by aniline to form an α-arylamino ketone intermediate. Under the traditional harsh conditions (strong acids, >150°C)[1], this intermediate can undergo a reversible, acid-catalyzed isomerization (often via an iminium/enamine tautomerization or a bridged phenonium-like transition state). If the rate of this isomerization competes with the rate of electrophilic cyclization, the aryl group migrates. This results in a frustrating mixture of the kinetic product (2-arylindole) and the thermodynamic product (3-arylindole)[2].
Q2: How do the electronic properties of my starting materials dictate the isomer ratio? A2: Regioselectivity is highly substrate-dependent[1].
-
Electron-donating groups (EDGs) on the aniline increase its nucleophilicity. This accelerates the direct electrophilic cyclization step, trapping the kinetic 2-arylindole before isomerization can occur.
-
Electron-withdrawing groups (EWGs) on the aniline slow down the cyclization, giving the intermediate ample time to equilibrate and rearrange, heavily favoring the 3-arylindole.
Q3: What are the modern catalytic alternatives to prevent this scrambling? A3: To suppress isomerization, you must accelerate the cyclization step under milder conditions. Transition metal catalysts like Ru(0) and Zn(II) have been successfully deployed to tightly coordinate the intermediate and force direct cyclization[3]. More recently, metal-free approaches utilizing microwave irradiation and 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) as a protic promoter have revolutionized this synthesis, offering excellent regiocontrol by facilitating rapid cyclodehydration without breaking the C-N bond[4].
Section 2: Mechanistic & Troubleshooting Workflows
To visualize where the reaction diverges and how to correct it, refer to the mechanistic pathway and troubleshooting logic below.
Caption: Bischler-Möhlau pathway showing divergence between kinetic cyclization and thermodynamic isomerization.
Caption: Troubleshooting workflow for resolving regioselectivity and yield issues in indole synthesis.
Section 3: Troubleshooting Guide
Issue 1: GC-MS or NMR indicates a nearly 1:1 mixture of regioisomers.
-
Root Cause: The reaction temperature is too high, or the Brønsted acid catalyst is too harsh, promoting the thermodynamic equilibration of the α-arylamino ketone prior to cyclization.
-
Solution: Lower the reaction temperature and abandon strong acids. Switch to a mild Lewis acid (e.g., LiBr)[2] or utilize a highly polar, strongly hydrogen-bonding solvent like HFIP under microwave irradiation[4]. HFIP activates the carbonyl for nucleophilic attack without triggering skeletal rearrangement.
Issue 2: Formation of tarry, intractable byproducts and overall low yield.
-
Root Cause: Prolonged heating (>150°C) causes aniline oxidation and aldol condensation of the ketone[1]. Furthermore, α-amino arylacetones have multiple reactive sites and can degrade into indolones or undergo C-N bond cleavage under harsh metal catalysis[4].
-
Solution: Degas all solvents to prevent oxidation. Adopt the HFIP/Microwave protocol (100°C for 40 mins), which avoids metal-induced degradation and limits thermal decomposition[4].
Section 4: Quantitative Condition Screening
The table below summarizes how different catalytic environments and temperatures directly impact the regiochemical outcome and overall yield of the Bischler-Möhlau synthesis.
| Reaction Condition | Catalyst / Promoter | Temp (°C) | Time | Primary Outcome / Regioselectivity | Yield (%) |
| Classical Heating | Aniline (excess) / HBr | 150–180 | 2–4 h | Poor (Unpredictable mixture of 2- and 3-aryl) | 30–50% |
| Lewis Acid | LiBr or ZnCl₂ | 120–140 | 2 h | Moderate to Good (Favors 2-aryl kinetic product) | 55–70% |
| Microwave (Protic) | HFIP (Solvent/Promoter) | 100 | 40 min | Excellent (Strictly 2-aryl, no isomerization) | 80–90% |
| Microwave (Alcohol) | EtOH or i-PrOH | 100 | 40 min | Poor (Incomplete cyclization, stalled intermediate) | 20–25% |
Section 5: Validated Experimental Protocol
Protocol: Microwave-Assisted, HFIP-Promoted Regioselective Bischler Synthesis This metal-free protocol leverages the strong hydrogen-bonding capability of HFIP to activate the carbonyl group for nucleophilic attack by the aniline moiety. It bypasses the need for harsh temperatures, effectively locking the reaction into the kinetic pathway to yield pure 2-arylindoles[4].
Step-by-Step Methodology:
-
Preparation: In an oven-dried, microwave-safe reaction vial equipped with a magnetic stir bar, add the pre-formed α-amino arylacetone (1.0 mmol). (Note: If running a one-pot cascade, add the α-bromoacetophenone and 1.2 equivalents of aniline).
-
Solvent Addition: Add 2.0 mL of 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP).
-
Self-Validation Check: Visually confirm the substrate is fully dissolved. HFIP's high polarity should readily solubilize the intermediates; a suspension indicates impurities or polymeric starting material.
-
-
Reaction Execution: Seal the vial with a crimp cap and place it in the microwave reactor. Irradiate the mixture at 100°C for exactly 40 minutes[4].
-
Causality: 40 minutes at 100°C provides the precise kinetic energy required for cyclodehydration. Exceeding this thermal budget risks C-N cleavage or the onset of aryl migration.
-
-
Monitoring: Cool the vial to room temperature. Remove a 10 µL aliquot, dilute in EtOAc, and analyze via TLC (Hexanes:EtOAc 4:1) or LC-MS. The starting material spot should be completely consumed, replaced by a single highly fluorescent spot under 254 nm UV.
-
Workup: Transfer the mixture to a round-bottom flask. Remove the HFIP under reduced pressure. (Pro-tip: HFIP is expensive but highly volatile; trap and recover it for reuse).
-
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure 2-arylindole.
Sources
Technical Support Center: Advanced Troubleshooting for Fischer Indole Synthesis
Welcome to the Technical Support Center. As Senior Application Scientists, we frequently assist drug development professionals and synthetic chemists in overcoming complex mechanistic hurdles. One of the most common and frustrating modes of failure in the Fischer Indole Synthesis (FIS) is the premature, heterolytic cleavage of the N–N bond.
This guide is designed to help you diagnose, troubleshoot, and completely bypass this competitive side reaction using field-proven optimization strategies and self-validating experimental protocols.
Diagnostic FAQs: Understanding the Mechanism of Failure
Q: Why is N–N bond cleavage considered a "failure" when the Fischer Indole Synthesis inherently requires breaking the N–N bond? A: In a successful FIS, the N–N bond is cleaved concertedly during the [3,3]-sigmatropic rearrangement, a process that simultaneously forms the critical C–C bond of the indole core. However, "premature" or "heterolytic" N–N bond cleavage is a competing, dissociative side reaction. Instead of rearranging, the protonated ene-hydrazine intermediate fragments into an aniline and an oxidized carbonyl (or imine) byproduct. This completely halts indole formation.
Q: What causes this premature heterolytic N–N bond cleavage? A: The causality lies in the stabilization of reactive intermediates. Electron-donating groups (EDGs) on the phenylhydrazine ring stabilize the developing positive charge on the nitrogen atom during heterolysis. This significantly lowers the activation energy for dissociative fragmentation, allowing it to outcompete the concerted [3,3]-sigmatropic rearrangement [1]. Additionally, harsh Brønsted acids and elevated temperatures provide the thermal and electrophilic driving force for this unwanted fragmentation [2].
Bifurcation of the ene-hydrazine intermediate into desired [3,3]-rearrangement vs premature cleavage.
Troubleshooting & Optimization Strategies
Q: How can I avoid this cleavage and push the reaction toward the desired indole? A: To suppress N–N bond fragmentation, you must alter the electronics of the intermediate or reduce the harshness of the reaction environment. We recommend a three-tiered approach:
-
Attenuate Acid Strength: Switch from concentrated Brønsted acids (like HCl or H₂SO₄) to milder Lewis acids (e.g., ZnCl₂, P₂O₅) or organic acids (e.g., methanesulfonic acid/acetic acid blends). This prevents over-protonation of the ene-hydrazine.
-
Lower the Thermal Profile: High heat favors the entropically driven fragmentation. By optimizing the catalyst, you can often lower the reaction temperature to <60 °C.
-
Employ Terminal Alkylation: Recent methodologies demonstrate that alkylating the terminal nitrogen of the arylhydrazine stabilizes the intermediate, drastically reducing dissociative fragmentation and allowing the reaction to proceed at much lower temperatures [3].
Troubleshooting workflow to mitigate premature N-N bond cleavage in Fischer indolization.
Quantitative Impact of Reaction Conditions
The following table summarizes the causal relationship between reaction conditions, substrate electronics, and the resulting dominant pathway. Notice how terminal alkylation effectively neutralizes the risk of cleavage even in electron-rich substrates.
| Substrate Type | Catalyst System | Temperature | Dominant Pathway | Indole Yield (%) | Aniline Byproduct (%) |
| EDG-Phenylhydrazine | Concd. HCl / EtOH | 80 °C | Heterolytic Cleavage | < 15% | > 70% |
| EDG-Phenylhydrazine | ZnCl₂ / AcOH | 60 °C | [3,3]-Rearrangement | 65% | 15% |
| Terminally Alkylated Hydrazine | Mild Acid (e.g., AcOH) | 40 °C | [3,3]-Rearrangement | 85% | < 5% |
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol for the Mild Fischer Indolization via Terminal Alkylation incorporates built-in analytical checkpoints. This creates a self-validating system where the suppression of N–N cleavage is confirmed in real-time before proceeding to workup.
Materials Required:
-
Terminally alkylated arylhydrazine hydrochloride (1.0 equiv)
-
Enolizable ketone (1.2 equiv)
-
Glacial acetic acid (Solvent/Mild Acid)
-
Zinc chloride (ZnCl₂, 0.5 equiv, optional for highly deactivated ketones)
Step-by-Step Methodology:
-
Hydrazone Formation: In a flame-dried round-bottom flask under nitrogen, dissolve the terminally alkylated arylhydrazine hydrochloride (10 mmol) in glacial acetic acid (20 mL). Add the ketone (12 mmol) dropwise at room temperature.
-
Validation Checkpoint 1 (TLC): Stir for 30 minutes. Run a TLC (Hexanes/EtOAc 4:1). The complete disappearance of the starting ketone validates successful hydrazone formation.
-
Controlled Rearrangement: Slowly raise the temperature to 40–50 °C. Crucial: Do not exceed 60 °C, as thermal stress re-introduces the risk of dissociative fragmentation.
-
Validation Checkpoint 2 (GC-MS Monitoring): After 2 hours, extract a 0.1 mL aliquot, neutralize with saturated NaHCO₃, and extract into ethyl acetate. Analyze via GC-MS.
-
Success Criterion: Look for the mass-to-charge ratio (m/z) corresponding to the aniline byproduct. If the aniline peak area is <5% relative to the indole product peak, heterolytic N–N cleavage has been successfully avoided.
-
-
Workup: Once GC-MS confirms complete conversion of the hydrazone, cool the reaction to 0 °C. Carefully neutralize the acetic acid by adding 6M NaOH dropwise until pH 8 is reached.
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.
References
-
Exploration of the Interrupted Fischer Indolization Reaction Tetrahedron (Boal, B. W., Schammel, A. W., Garg, N. K., 2010) URL:[Link]
-
Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis The Journal of Organic Chemistry (Latham et al., 2021) URL:[Link]
Sources
"strategies for overcoming poor solubility of indole starting materials"
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor solubility of indole starting materials and intermediates. The indole core is notoriously difficult to handle due to its highly planar, aromatic geometry, which promotes strong intermolecular π-π stacking. This results in a high crystal lattice energy that resists dissolution in both aqueous media and specific organic solvents[1].
This guide provides field-proven, mechanistically grounded strategies to overcome these thermodynamic barriers, ensuring your synthetic workflows and biological assays proceed without interruption.
Diagnostic Workflow for Indole Solubility
Decision tree for troubleshooting indole precipitation in synthetic and biological workflows.
FAQ & Troubleshooting Guide
Q1: Why do my indole starting materials consistently crash out of aqueous buffers? A1: The poor aqueous solubility of indole derivatives is a thermodynamic issue inherent to their molecular architecture. The indole core consists of a planar, aromatic bicyclic ring system with ten delocalized π-electrons. This geometry promotes strong intermolecular π-π stacking in the solid state, resulting in a high crystal lattice energy[1]. Water, being highly polar, cannot favorably interact with the hydrophobic indole core to offset this lattice energy, leading to rapid precipitation[1].
Q2: I am running a biphasic alkylation of an indole, but the reaction is stalling due to insolubility. How do I force the reaction? A2: Do not attempt to force monophasic conditions by flooding the system with organic solvents; instead, bridge the phase gap using Phase Transfer Catalysis (PTC). By introducing a quaternary ammonium salt (e.g., Tetrabutylammonium bromide, TBAB, or a dual-site PTC like DSPTC), you create a lipophilic ion pair[2]. The PTC encapsulates the aqueous hydroxide ion or the deprotonated indole intermediate, shuttling it across the phase boundary into the organic layer where the electrophile resides[2][3]. This drastically increases the effective concentration of reactive species without requiring the indole to dissolve in the aqueous phase.
Q3: For in vitro cell assays, I need a true solution, but my indole precipitates when diluted from DMSO into the culture medium. What is the optimal rescue strategy? A3: If your final DMSO concentration must remain below the cytotoxicity threshold (typically <0.5%), you must lower the dielectric constant of the aqueous medium gradually or physically shield the molecule.
-
Strategy A (Complexation): Use Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior[4][5]. It acts as a thermodynamic sink, encapsulating the hydrophobic indole ring and shielding it from the aqueous environment, yielding a highly soluble inclusion complex[1][5].
-
Strategy B (Co-solvency): Use an intermediate polarity bridge like PEG 400. Titrating PEG 400 into your DMSO stock before adding water prevents the localized "solvent shock" that triggers nucleation[1][6].
Q4: Can physical modifications help if chemical additives interfere with my downstream assay? A4: Yes. If excipients like cyclodextrins or high co-solvent loads cause assay interference, particle size reduction is your best purely physical alternative. Techniques like micronization or the creation of nanosuspensions drastically increase the surface area-to-volume ratio of the solid[4][7][8]. According to the Noyes-Whitney equation, this exponentially increases the dissolution rate. While it does not change the absolute saturation solubility, it ensures that the maximum possible amount of your indole is kinetically available for biological interaction[4][8].
Step-by-Step Methodologies
Protocol 1: HP-β-CD Inclusion Complexation (Kneading Method)
This protocol forces the hydrophobic indole into the cyclodextrin cavity via mechanical shear and minimal solvent plasticization.
-
Preparation: Weigh HP-β-CD and the indole derivative at a 1:1 or 2:1 molar ratio (excess cyclodextrin ensures complete encapsulation).
-
Plasticization: Wet the HP-β-CD in a mortar with a minimal amount of a 1:1 ethanol/water mixture to form a uniform paste.
-
Causality: A small amount of solvent plasticizes the cyclodextrin, increasing the mobility of the polymer chains and facilitating the entry of the indole guest into the hydrophobic cavity without dissolving the entire system[1].
-
-
Complexation: Add the indole intermediate to the paste and knead continuously with a pestle for 45–60 minutes. Add drops of solvent only if the paste becomes too dry[1].
-
Drying: Dry the resulting complex under a vacuum at 40°C overnight, then pulverize into a fine powder.
-
Self-Validation System: Characterize the resulting solid dispersion using Differential Scanning Calorimetry (DSC). The disappearance of the indole's sharp crystalline melting peak validates successful amorphous encapsulation within the cyclodextrin cavity[1][5].
Protocol 2: Co-Solvent Stock Preparation for In Vitro Assays
This protocol prevents "solvent shock" when introducing lipophilic indoles to aqueous buffers.
-
Primary Solubilization: Dissolve the indole compound in a minimal volume of 100% DMSO to create a highly concentrated primary stock.
-
Polarity Bridging: Slowly add Polyethylene Glycol 400 (PEG 400) to the DMSO stock while vortexing. A standard intermediate ratio is 1 part DMSO to 4 parts PEG 400.
-
Aqueous Titration: Slowly titrate the required aqueous buffer (or saline) into the DMSO/PEG mixture under continuous stirring until you reach the target working concentration (e.g., 10% DMSO, 40% PEG 400, 50% Water)[6].
-
Self-Validation System: Visually inspect the final diluted assay medium under a microscope at 10x magnification. The absence of micro-precipitates or crystalline shards validates that the compound remains in a true thermodynamic solution[6].
Quantitative Data: Comparison of Solubility Enhancers
| Strategy | Mechanism of Action | Typical Working Concentration | Primary Application | Limitations |
| Cyclodextrin (HP-β-CD) | Encapsulates hydrophobic indole core in lipophilic cavity | 10–20% (w/v) in water | Aqueous biological assays, IV formulations | Complex formulation process; requires large mass of excipient |
| Co-solvency | Lowers the dielectric constant of the aqueous medium | 10% DMSO / 40% PEG 400 / 50% Water | In vitro screening, assay stock solutions | DMSO toxicity in live cells (final concentration must be kept <0.5%) |
| Phase Transfer Catalysis | Shuttles ionic species across biphasic boundaries | 1–5 mol% relative to indole substrate | Biphasic organic synthesis (e.g., Alkylation) | Strictly for chemical synthesis; not applicable for biological assays |
| Nanosuspension | Increases surface area-to-volume ratio for faster dissolution | Varies by milling time and technique | Oral formulations, high-dose animal testing | Does not create a true thermodynamic solution; particles may settle |
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. wjbphs.com [wjbphs.com]
"optimizing catalyst choice for palladium-catalyzed indole functionalization"
Welcome to the Palladium-Catalyzed Indole Functionalization Support Center . Designed for researchers, application scientists, and drug development professionals, this hub provides mechanistic troubleshooting, causal explanations for catalyst/ligand selection, and self-validating experimental protocols to help you master regioselective C-H activation.
Core Workflow: Regioselectivity Decision Matrix
Before diving into specific troubleshooting scenarios, consult the decision tree below to determine the optimal catalytic pathway for your desired regioselectivity (C2 vs. C3).
Decision tree for palladium-catalyzed regioselective C2 vs. C3 indole functionalization.
Section 1: Catalyst & Ligand Selection FAQs
Q: How do I override the innate C3-selectivity of indoles to achieve C2-arylation? A: The innate nucleophilicity of the indole ring dictates that electrophilic palladation naturally occurs at the C3 position, as the C=C double bond typically favors Suzuki cross-coupling over migratory insertion[1]. To redirect palladium to the C2 position, you must manipulate the coordination environment using one of two strategies:
-
Strategy A (Directing Groups): Installing an N-pyrimidyl or N-acetyl group allows the heteroatom to coordinate the Pd(II) center, delivering it directly to the proximal C2-H bond via a pre-transition state assembly[2].
-
Strategy B (Base-Controlled Migration): If you cannot use a directing group, you can exploit a 1,2-palladium migration pathway. Initial palladation occurs at C3, but strong bases (e.g., t-BuONa) facilitate the deprotonation of the C2 proton. This drives the thermodynamic migration of the palladium center from C3 to C2, allowing for regioselective C2 arylation even in complex late-stage functionalizations[3].
Q: What is the optimal ligand for C3-selective arylation of N-unsubstituted indoles using unactivated aryl chlorides? A: Aryl chlorides are notoriously difficult to activate due to their high bond dissociation energy. For N-unsubstituted indoles, the dihydroxyterphenylphosphine (DHTP) ligand is highly recommended. The causality here relies on a dual-activation mode: the lithium salts of the DHTP ligand form a hydrogen-bonded complex with the free N-H of the indole. This non-covalent tethering brings the oxidative addition complex (Pd-Ar) into perfect proximity for C3-selective functionalization, overriding standard steric hindrances[4].
Section 2: Troubleshooting Common Issues
Q: My reaction yields high amounts of homocoupled arene side-products instead of the desired cross-coupled indole. How do I fix this? A: Homocoupling in oxidative C-H/C-H cross-coupling arises when the Pd(II) center undergoes dual C-H activation with two equivalents of the more reactive arene before the indole can intercept it.
-
Solution: Modulate the oxidant and the acidity. Switch to a combination of catalytic Pd(TFA)₂ and stoichiometric Cu(OAc)₂. The acetate ligands facilitate a concerted metalation-deprotonation (CMD) pathway. Furthermore, the acidity of the medium plays a determinant role; running the reaction in the presence of AcOH can suppress homocoupling by fine-tuning the proton-transfer palladation mechanism[5].
Q: The palladium catalyst is precipitating as "palladium black" halfway through the reaction, killing the yield. What is happening? A: Palladium black precipitation occurs when the active Pd(0) species is not reoxidized to Pd(II) fast enough, leading to irreversible metal aggregation.
-
Solution: Introduce an additive such as 3-nitropyridine or 1,4-benzoquinone. These electron-deficient ligands temporarily coordinate and stabilize the Pd(0) intermediate, preventing agglomeration long enough for the terminal oxidant to regenerate the active Pd(II) catalyst[5].
Section 3: Standard Experimental Protocols
Protocol 1: Base-Controlled C2-Arylation of Indoles (Late-Stage Functionalization)
This protocol utilizes thermodynamic base-control to force a 1,2-palladium migration from C3 to C2[3].
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (5 mol%), the selected indole (1.0 equiv, 0.2 mmol), and the aryl bromide (1.2 equiv).
-
Base Addition: Add t-BuONa (2.0 equiv).
-
Causality Checkpoint: The strong base is critical. Weaker bases (like K₂CO₃) will fail to deprotonate the C2 position, stalling the reaction at the C3-palladated intermediate.
-
-
Solvent & Heat: Add anhydrous DMA (1.0 mL, 0.2 M). Seal the tube, remove it from the glovebox, and stir at 110 °C for 12 hours.
-
Self-Validation Step: Monitor the reaction via LC-MS at the 4-hour mark.
-
Pass: A single major product mass corresponding to the cross-coupled product indicates successful migration.
-
Fail: If a 1:1 mixture of C2 and C3 isomers is observed, the thermodynamic migration is incomplete. Increase the temperature to 120 °C or verify the anhydrous integrity of your t-BuONa.
-
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and purify via silica gel flash chromatography.
Protocol 2: DHTP-Ligand Directed C3-Arylation (N-Unsubstituted Indoles)
This protocol uses hydrogen-bonding networks to activate challenging aryl chlorides[4].
-
Catalyst Pre-activation: In a vial, combine Pd₂(dba)₃ (2.5 mol%), DHTP ligand (10 mol%), and LiOtBu (2.5 equiv).
-
Complexation: Add the N-unsubstituted indole (1.0 equiv) and aryl chloride (1.5 equiv) dissolved in cyclopentyl methyl ether (CPME).
-
Causality Checkpoint: LiOtBu deprotonates the hydroxyl groups on the DHTP ligand. These alkoxides then form a critical hydrogen bond with the indole's N-H, steering the palladium center exclusively to C3.
-
-
Reaction: Stir the mixture at 100 °C for 24 hours.
-
Self-Validation Step: Check the crude NMR for N-arylation (Buchwald-Hartwig) side products. If N-arylation exceeds 5%, it indicates the DHTP-lithium hydrogen-bonding network failed to form, usually due to moisture ingress competing for hydrogen bonds. Ensure strict anhydrous conditions.
Quantitative Data Summary
The following table summarizes the optimized catalyst/ligand combinations required to achieve specific regioselectivity based on the substrate and coupling partner.
| Indole Substrate Type | Coupling Partner | Catalyst System | Key Ligand / Additive | Regioselectivity | Typical Yield Range | Ref |
| N-Substituted | Aryl Bromides | Pd(OAc)₂ | t-BuONa (Strong Base) | C2-Selective | 70–85% | [3] |
| N-Unsubstituted | Aryl Chlorides | Pd₂(dba)₃ | DHTP + LiOtBu | C3-Selective | 65–90% | [4] |
| Free (N-H) | Simple Arenes | Pd(TFA)₂ | Cu(OAc)₂ / 3-nitropyridine | C3-Selective | 50–75% | [5] |
| N-Pyrimidyl | Aryl Sulfonium | Pd(OAc)₂ | Visible Light / Ru | C2-Selective | 60–84% | [2] |
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
Technical Support Center: Preventing Di-substitution in Indole Alkylation Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indole alkylation. Here, we address the common challenge of preventing di-substitution and provide in-depth troubleshooting guides and frequently asked questions to ensure the selective synthesis of your target mono-alkylated indole derivatives.
Introduction: The Challenge of Selectivity
The indole scaffold is a cornerstone in a vast array of pharmaceuticals and natural products.[1] Its modification through alkylation is a fundamental synthetic transformation. However, the indole nucleus possesses two primary nucleophilic sites: the N1-position and the C3-position.[2] The inherent reactivity of both sites often leads to a mixture of N-alkylated, C3-alkylated, and di-substituted products, complicating purification and reducing the yield of the desired compound. This guide provides strategies to control this selectivity and prevent unwanted di-substitution.
Frequently Asked Questions (FAQs)
Q1: Why am I observing both N- and C-alkylation in my reaction?
The regioselectivity of indole alkylation is a delicate balance between the nucleophilicity of the N1 and C3 positions. The C3 position is often inherently more nucleophilic in the neutral indole molecule.[2][3] When the indole is not fully deprotonated, it can react at the C3 position, particularly with reactive electrophiles.[2] Conversely, the deprotonated indolate anion is more nucleophilic at the nitrogen, favoring N-alkylation.[2][4] The reaction conditions, therefore, play a pivotal role in determining the outcome.
Q2: What are the primary factors that control mono- versus di-alkylation?
Several key parameters dictate the selectivity of indole alkylation:
-
Base Strength and Stoichiometry: The choice and amount of base are critical. A strong base, such as sodium hydride (NaH), is often used to fully deprotonate the indole, generating the indolate anion and promoting N-alkylation.[2][4][5] Incomplete deprotonation can leave neutral indole available for C3-alkylation.
-
Solvent Polarity: Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent for dissolving the indolate anion and generally favor N-alkylation.[2][4][6]
-
Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2][4]
-
Nature of the Alkylating Agent: The reactivity of the alkylating agent is crucial. More reactive alkylating agents (e.g., alkyl iodides > bromides > chlorides) can lead to faster reactions and potentially less selectivity.[6]
-
Protecting Groups: The use of protecting groups on the indole nitrogen is a definitive way to prevent N-alkylation and direct substitution to the C3 position. Conversely, blocking the C3 position will favor N-alkylation.[4]
Q3: Can I selectively achieve C3-alkylation without N-alkylation?
Yes. While the focus of this guide is preventing di-substitution, selective C3-alkylation is often the desired outcome. This can be achieved under conditions that favor the reaction of the neutral indole. This typically involves:
-
Acidic Conditions: Friedel-Crafts type alkylations under acidic conditions promote electrophilic substitution at the highly reactive C3 position.[7]
-
Use of Protecting Groups: Protecting the indole nitrogen with a suitable group (e.g., Boc, SEM, or tosyl) effectively blocks N-alkylation and directs the reaction to the C3 position.[8][9][10]
-
Catalyst Control: Certain catalytic systems, such as those employing B(C6F5)3 or specific transition metal complexes, have been developed to achieve direct and selective C3-alkylation.[11][12]
Troubleshooting Guides
Problem 1: Significant Di-substitution (N,C-dialkylation) is Observed
This is a common issue when attempting mono-alkylation. The primary cause is often the presence of both the indolate anion and neutral indole, which can be sequentially alkylated.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting di-substitution.
Detailed Steps:
-
Ensure Complete Deprotonation (for selective N-alkylation): To prevent the neutral indole from reacting at C3, complete deprotonation is key.
-
Optimize Solvent and Temperature: The reaction medium significantly influences the reactivity of the indolate anion.
-
Action: Switch to or increase the proportion of a polar aprotic solvent like DMF.[2][4][6] Add the alkylating agent at a lower temperature (e.g., 0 °C) and then allow the reaction to warm to the desired temperature.
-
Rationale: Polar aprotic solvents effectively solvate the cation of the indolate salt, leading to a more "naked" and reactive anion at the nitrogen. Slower addition at a lower temperature can help control the initial rate of reaction and improve selectivity.
-
-
Employ a Protecting Group Strategy (for selective C3-alkylation): If C3-alkylation is the goal, protecting the nitrogen is the most robust strategy to prevent di-substitution.
-
Action: Introduce a protecting group on the indole nitrogen prior to the alkylation step. Common protecting groups include Boc, tosyl (Ts), and [2-(trimethylsilyl)ethoxy]methyl (SEM).[8][9][10]
-
Rationale: A protecting group physically and electronically shields the nitrogen, preventing its participation in the alkylation reaction and directing the substitution exclusively to the C3 position.
-
Problem 2: Poor Selectivity - Mixture of N- and C3-Mono-alkylated Products
This issue arises from a competitive reaction between the two nucleophilic sites. The goal is to tip the balance in favor of one over the other.
Decision-Making Framework for Regioselectivity:
Caption: Choosing conditions for N- vs. C3-alkylation.
Strategies for Enhancing N-Selectivity:
-
Choice of Base and Counter-ion:
-
Action: Employ a strong base like NaH or KH in a polar aprotic solvent like DMF or THF.[2][4] Consider using bases with different counter-ions (e.g., Cs₂CO₃, K₂CO₃) as the cation can influence the site of alkylation.[2]
-
Rationale: Strong bases ensure a high concentration of the N-nucleophilic indolate anion. The nature of the counter-ion can affect the ion-pairing and the accessibility of the N1 versus C3 positions.
-
-
Temperature Optimization:
-
Action: Increase the reaction temperature (e.g., from room temperature to 80 °C or higher).[2][4]
-
Rationale: N-alkylation is often the thermodynamically favored pathway. Higher temperatures can provide the necessary energy to overcome the activation barrier for N-alkylation, leading to the more stable product.
-
Strategies for Enhancing C3-Selectivity:
-
Protect the Nitrogen:
-
Action: As mentioned previously, protect the indole nitrogen. This is the most reliable method for achieving exclusive C3-alkylation.
-
Rationale: This strategy completely eliminates the possibility of N-alkylation.
-
-
Catalyst-Controlled Reactions:
-
Action: Explore modern catalytic methods. For instance, copper-hydride catalyzed alkylations can exhibit ligand-controlled regiodivergence, allowing for selective formation of either the N- or C3-alkylated product.[2][13] Lewis acids like B(C6F5)3 can also promote selective C3-alkylation.[11][12]
-
Rationale: The catalyst can selectively activate either the indole or the alkylating agent in a manner that favors reaction at a specific position.
-
Experimental Protocols
Protocol 1: General Procedure for Selective N-Alkylation
This protocol is optimized for favoring N-alkylation and minimizing C3- and di-substitution.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate (1.0 eq.).
-
Solvent Addition: Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.[4]
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.5 eq., 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. [4]
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[4]
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.0-1.2 eq.) dropwise. The reaction can then be stirred at room temperature or heated as required.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Table 1: Comparison of Conditions for N- vs. C3-Alkylation
| Parameter | Conditions Favoring N-Alkylation | Conditions Favoring C3-Alkylation | Rationale |
| Base | Strong base (NaH, KH)[2][4] | Weak or no base (acidic conditions)[7] | Strong base forms the N-nucleophilic indolate; acidic conditions favor electrophilic attack on the C3 of neutral indole. |
| Solvent | Polar aprotic (DMF, DMSO)[2][6] | Less polar or varied (Toluene, CH₂Cl₂)[14][15] | Polar aprotic solvents stabilize the indolate anion. |
| Temperature | Often elevated (RT to 80°C+)[2][4] | Often lower to RT | N-alkylation is often thermodynamically controlled. |
| Indole N-H | Unprotected | Protected (e.g., Boc, Ts)[8][10] | Protection of N-H blocks N-alkylation. |
| Catalyst | Specific ligand systems (e.g., some Pd, Cu complexes)[2][13] | Lewis acids (e.g., B(C6F5)3), other metal catalysts[11][12] | Catalyst can direct the regioselectivity of the reaction. |
Conclusion
Preventing di-substitution in indole alkylation reactions is a matter of precise control over the reaction conditions. By understanding the interplay between the nucleophilicity of the N1 and C3 positions and carefully selecting the base, solvent, temperature, and, if necessary, a protecting group strategy, researchers can achieve high selectivity for the desired mono-alkylated product. This guide provides a framework for troubleshooting and optimizing these critical reactions. For further assistance, please do not hesitate to contact our technical support team.
References
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (n.d.).
- Technical Support Center: Selective N-Alkyl
- Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. (2022, April 13).
- Optimization of reaction conditions for N-alkyl
- Siddiki, S. M. A. H., Kon, K., & Shimizu, K. (2014). Selective N-alkylation of indoles with primary alcohols using a Pt/HBEA catalyst. Green Chemistry, 16(11), 4877-4884.
- Synthesis and Chemistry of Indole. (n.d.).
- A New Protecting-Group Strategy for Indoles. (n.d.).
- Technical Support Center: Strategies for Controlled N- vs C-Alkyl
- Effect of solvent on the alkylation. (n.d.).
- Optimizing reaction conditions for N-alkyl
- Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction. (2005, December 30). Organic Chemistry Portal.
- Indole. (n.d.). Wikipedia.
- CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. (n.d.).
- Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (n.d.). Semantic Scholar.
- B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. (n.d.).
- B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. (2020, April 9).
- Potavathri, S., Pereira, K. C., Gorelsky, S., Pike, A., LeBris, A. P., & DeBoef, B. (2010). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. Journal of the American Chemical Society, 132(41), 14676–14681.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective N-alkylation of indoles with primary alcohols using a Pt/HBEA catalyst - Green Chemistry (RSC Publishing) DOI:10.1039/C4GC01419G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Indole - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction [organic-chemistry.org]
A Senior Scientist's Guide to Validating HPLC Methods for Indole Derivatives Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of indole derivatives is paramount. These compounds, central to pharmaceuticals, neuroscience, and plant biology, demand analytical methods of the highest caliber. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, but its power is only realized through rigorous validation. This guide provides an in-depth, experience-driven comparison of HPLC method validation, moving beyond a simple checklist to explain the scientific rationale behind each critical step.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] Without proper validation, results lack scientific and legal credibility.[3] This guide is structured to walk you through the essential validation parameters as outlined by the International Council on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), offering practical insights and comparative data for the analysis of indole derivatives.[4]
The Validation Workflow: A Holistic Approach
Method validation is not a singular event but a comprehensive process that ensures an analytical method is reliable, reproducible, and fit for its intended purpose.[3][5] The logical flow of developing and validating an HPLC method for indole derivatives follows a structured sequence.
Caption: The logical workflow from HPLC method development to full validation.
System Suitability: The Daily Health Check
Before any validation or sample analysis, System Suitability Testing (SST) is performed to ensure the chromatographic system is operating correctly.[6][7] It is an ongoing verification that your instrument, column, and mobile phase are performing as expected on the day of analysis.[5][8]
Key System Suitability Parameters:
| Parameter | Acceptance Criteria | Rationale for Indole Derivative Analysis |
| Tailing Factor (T) | T ≤ 2 | Indole derivatives can exhibit peak tailing due to interactions with residual silanols on the stationary phase. A symmetrical peak ensures accurate integration and quantification.[9][10] |
| Theoretical Plates (N) | N > 2000 | A high plate count indicates good column efficiency, which is crucial for resolving structurally similar indole derivatives and their potential degradation products. |
| Repeatability (%RSD) | RSD ≤ 2.0% for 5-6 replicate injections | This demonstrates the precision of the instrument and the stability of the analyte during the analysis time.[9][11] |
| Resolution (Rs) | Rs ≥ 2.0 between the analyte and closest eluting peak | Ensures baseline separation from impurities or other components, which is critical for accurate quantification.[9] |
Specificity and Selectivity: Proving Identity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13] For indole derivatives, which are often present in complex matrices like biological fluids or plant extracts, this is a critical first validation step.
Experimental Protocol for Specificity:
-
Blank Analysis: Inject a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the indole derivative.
-
Spiked Sample Analysis: Analyze a spiked sample containing the indole derivative and known impurities or related substances to demonstrate resolution.
-
Forced Degradation Studies: Subject the indole derivative to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[14][15][16] The HPLC method must be able to separate the intact drug from these degradants.[17] This is a key aspect of developing a "stability-indicating" method.
Caption: Demonstrating specificity by resolving the analyte from other components.
Linearity and Range: The Quantitative Relationship
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[1][3] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[1]
Experimental Protocol for Linearity:
-
Prepare a series of at least five standard solutions of the indole derivative at different concentrations.
-
Inject each concentration in triplicate.
-
Plot a graph of the average peak area versus concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
Comparative Data for Two Hypothetical HPLC Methods:
| Parameter | Method A (UV Detection) | Method B (Fluorescence Detection) | Acceptance Criteria |
| Range | 1 - 100 µg/mL | 0.1 - 10 µg/mL | Dependent on the intended application |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | r² ≥ 0.999[3] |
| Regression Equation | y = 25432x + 1567 | y = 156789x + 543 |
Method B, utilizing a more sensitive fluorescence detector, demonstrates linearity over a lower concentration range, which would be suitable for trace analysis of indole metabolites in biological samples.
Accuracy: Closeness to the True Value
Accuracy is the measure of how close the experimental value is to the true value.[18][12] It is typically assessed by the recovery of a known amount of analyte spiked into a blank matrix.
Experimental Protocol for Accuracy:
-
Prepare samples of a blank matrix (e.g., plasma, formulation excipients).
-
Spike the matrix with the indole derivative at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each sample.
Comparative Data for Accuracy Studies:
| Spiked Concentration | Method A (% Recovery ± RSD) | Method B (% Recovery ± RSD) | Acceptance Criteria |
| 80% | 99.5 ± 1.2% | 101.2 ± 0.8% | 98.0 - 102.0% recovery, RSD ≤ 2.0% |
| 100% | 100.2 ± 0.9% | 100.5 ± 0.6% | 98.0 - 102.0% recovery, RSD ≤ 2.0% |
| 120% | 98.9 ± 1.5% | 99.8 ± 1.1% | 98.0 - 102.0% recovery, RSD ≤ 2.0% |
Both methods demonstrate acceptable accuracy, with Method B showing slightly better precision (lower RSD).
Precision: Consistency of Results
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[18] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision obtained by the same analyst on the same day with the same equipment.[4]
-
Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, by different analysts, or with different equipment.
Experimental Protocol for Precision:
-
Repeatability: Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each).[4]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
Comparative Data for Precision Studies:
| Parameter | Method A (%RSD) | Method B (%RSD) | Acceptance Criteria |
| Repeatability | 0.85% | 0.62% | RSD ≤ 2.0% |
| Intermediate Precision | 1.35% | 1.10% | RSD ≤ 2.0% |
Method B exhibits slightly better precision under both repeatability and intermediate precision conditions.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value.[12][19] The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12][19]
These parameters are often determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.[4]
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
Comparative Data for LOD and LOQ:
| Parameter | Method A (UV) | Method B (Fluorescence) |
| LOD | 0.2 µg/mL | 0.02 µg/mL |
| LOQ | 0.7 µg/mL | 0.07 µg/mL |
The significantly lower LOD and LOQ of Method B highlight the advantage of fluorescence detection for analyzing low concentrations of indole derivatives, such as melatonin in biological fluids or vinca alkaloids in plant extracts.[20][21]
Robustness: Resisting Minor Changes
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[22][23] It provides an indication of its reliability during normal usage.
Experimental Protocol for Robustness:
-
Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Introduce small, deliberate changes to these parameters one at a time.
-
Analyze a sample under each modified condition.
-
Evaluate the effect on system suitability parameters (e.g., retention time, resolution, tailing factor).
Example of Robustness Testing for an Indole Derivative Method:
| Parameter Varied | Modification | Effect on Resolution (Rs) | Effect on Retention Time |
| Mobile Phase pH | ± 0.2 units | Rs decreased by < 5% | Shift of < 2% |
| Column Temperature | ± 2 °C | Rs decreased by < 3% | Shift of < 3% |
| Flow Rate | ± 0.1 mL/min | Rs decreased by < 2% | Shift of < 10% |
A method is considered robust if system suitability criteria are still met despite these minor variations.
Conclusion
The validation of an HPLC method for the quantification of indole derivatives is a multifaceted process that underpins the reliability and accuracy of your results. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, you can build a comprehensive data package that demonstrates your method is fit for purpose. This guide provides a framework for not only executing these validation experiments but also for understanding the scientific principles that guide them. A thoroughly validated HPLC method is not just a regulatory requirement; it is the foundation of sound scientific research and development.
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Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. (n.d.). SpringerLink. Retrieved March 28, 2026, from [Link]
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Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
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Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). LinkedIn. Retrieved March 28, 2026, from [Link]
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HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. (n.d.). SpringerLink. Retrieved March 28, 2026, from [Link]
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System suitability Requirements for a USP HPLC Method - HPLC Primer. (2025, November 3). ChromPedia. Retrieved March 28, 2026, from [Link]
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System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved March 28, 2026, from [Link]
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Analytical Method Validation: A Recipe for Accurate Results. (2025, February 20). Certified Laboratories. Retrieved March 28, 2026, from [Link]
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The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. (2023, November 1). IJRASET. Retrieved March 28, 2026, from [Link]
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Chromatographic analysis of tryptophan metabolites. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
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What Is System Suitability in Method Validation? (2025, July 14). Altabrisa Group. Retrieved March 28, 2026, from [Link]
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System Suitability Test in HPLC – Key Parameters Explained. (n.d.). Assay Analytica. Retrieved March 28, 2026, from [Link]
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Analytical method validation: A brief review. (2022, November 8). JAPB. Retrieved March 28, 2026, from [Link]
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Validation of Analytical Methods. (n.d.). IntechOpen. Retrieved March 28, 2026, from [Link]
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A validated HPLC method for the simultaneous determination of vincamine and its potential degradant (metabolite), vincaminic acid. (n.d.). Journal of Food and Drug Analysis. Retrieved March 28, 2026, from [Link]
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Determination of tryptophan metabolism from biological tissues and fluids using high performance liquid chromatography with simultaneous dual electrochemical detection. (n.d.). The University of Brighton. Retrieved March 28, 2026, from [Link]
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Simultaneous determination of secondary metabolites from Vinca rosea plant extractives by reverse phase high performance liquid chromatography. (2011, June 15). Pharmacognosy Magazine. Retrieved March 28, 2026, from [Link]
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Establishing Acceptance Criteria for Analytical Methods. (n.d.). BioPharm International. Retrieved March 28, 2026, from [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 28). Chromatography Today. Retrieved March 28, 2026, from [Link]
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Robustness and Ruggedness Testing in Analytical Chemistry. (2025, October 23). Lab Manager. Retrieved March 28, 2026, from [Link]
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Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025, April 9). ACS Omega. Retrieved March 28, 2026, from [Link]
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Development and Validation of an HPLC-FLD Method for the Determination of Pyridoxine and Melatonin in Chocolate Formulations—Digestion Simulation Study. (2025, January 23). MDPI. Retrieved March 28, 2026, from [Link]
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A validated HPLC method for simultaneous estimation of Melatonin and Octyl Methoxycinnamate in combined pharmaceutical applications. (n.d.). DergiPark. Retrieved March 28, 2026, from [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024, September 2). WJPR. Retrieved March 28, 2026, from [Link]
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Method Robustness Testing Using Empower™ Method Validation Manager Software Aided by the Empower Sample Set Generator to Automate Method Creation. (2006, May 1). Waters Corporation. Retrieved March 28, 2026, from [Link]
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A Validated HPLC Method for the Simultaneous Determination of Vincamine and its Potential Degradant (Metabolite), Vincaminic Acid: Applications to Pharmaceutical Formulations and Pharmacokinetic Studies. (2026, February 9). ResearchGate. Retrieved March 28, 2026, from [Link]
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A rapid and sensitive High-Performance Liquid Chromatography method with fluorescence detection for quantification of melatonin. (n.d.). SciELO. Retrieved March 28, 2026, from [Link]
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A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
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Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. (n.d.). SciELO. Retrieved March 28, 2026, from [Link]
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Method development and validation for estimation of melatonin in tablet by using RP-HPLC. (2021, November 2). JMPAS. Retrieved March 28, 2026, from [Link]
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Research Article Method development and Validation for simultaneous estimation of Melatonin and Zolpidem tartrate by using RP-HP. (n.d.). SAS Publishers. Retrieved March 28, 2026, from [Link]
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Validation of robustness testing of a HPLC method for the determination of avermectins and moxidectin in animal liver samples using an alumina column clean-up. (2000, November). ResearchGate. Retrieved March 28, 2026, from [Link]
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HPLC Separation Robustness and Ruggedness. (2015, November 20). Agilent. Retrieved March 28, 2026, from [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved March 28, 2026, from [Link]
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A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 28, 2026, from [Link]
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New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. (n.d.). Scholarly Publications Leiden University. Retrieved March 28, 2026, from [Link]
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Forced degradation and impurity profiling. (n.d.). ScienceDirect. Retrieved March 28, 2026, from [Link]
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An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. (2025, August 8). ResearchGate. Retrieved March 28, 2026, from [Link]
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ICH and FDA Guidelines for Analytical Method Validation. (2025, October 1). Lab Manager. Retrieved March 28, 2026, from [Link]
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FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. (n.d.). ECA Academy. Retrieved March 28, 2026, from [Link]
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Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. Retrieved March 28, 2026, from [Link]
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Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2012, December 4). Oxford Academic. Retrieved March 28, 2026, from [Link]
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Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). SciSpace. Retrieved March 28, 2026, from [Link]
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Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022, March 17). Chemical Engineering Transactions. Retrieved March 28, 2026, from [Link]
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Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. (2012, December 4). SciSpace. Retrieved March 28, 2026, from [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). ResolveMass. Retrieved March 28, 2026, from [Link]
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New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. Retrieved March 28, 2026, from [Link]
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A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved March 28, 2026, from [Link]
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Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry. (n.d.). MDPI. Retrieved March 28, 2026, from [Link]
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METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved March 28, 2026, from [Link]
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"comparative cytotoxicity of indole derivatives on cancer vs normal cell lines"
An objective evaluation of novel chemotherapeutic scaffolds hinges on their therapeutic window—the delicate balance between targeted cancer cell cytotoxicity and the preservation of healthy, non-tumorigenic tissue. Indole derivatives, characterized by their bicyclic pyrrole-fused benzene ring, have emerged as highly privileged pharmacophores in oncology.
This guide provides an in-depth comparative analysis of the cytotoxic profiles of recent indole derivatives against cancer versus normal cell lines, elucidating the mechanistic basis for their selectivity and detailing the self-validating experimental workflows required to quantify these effects.
Mechanistic Basis for Selective Cytotoxicity
The fundamental challenge in oncology is achieving a high Selectivity Index (SI)—calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. Indole derivatives achieve high SI values by exploiting the unique physiological vulnerabilities of malignant cells 1.
-
Microtubule Destabilization: Cancer cells exhibit hyperactive mitotic rates. Indole-chalcone hybrids selectively bind to the colchicine-binding site on tubulin, preventing polymerization. Because normal cells divide at a significantly lower frequency, they are largely spared from the resulting G2/M phase cell cycle arrest 2.
-
Topoisomerase II Inhibition: Indole-ursolic acid derivatives act as Topoisomerase II poisons. Malignant cells overexpress Topo II to manage the DNA supercoiling generated by rapid replication. Indoles trap the Topo II-DNA cleavage complex, inducing lethal double-strand breaks specifically in rapidly proliferating cells 3.
-
ROS-Mediated Apoptosis: Cancer cells operate at a higher basal level of Reactive Oxygen Species (ROS). Certain indole derivatives push intracellular ROS past the critical apoptotic threshold, triggering mitochondrial depolarization and cytochrome c release. Normal cells, possessing robust antioxidant reserves, can buffer this oxidative stress and survive 4.
Signaling Pathway of Indole-Induced Selective Apoptosis in Cancer Cells
Quantitative Comparative Cytotoxicity Data
The following table synthesizes recent preclinical IC50 data, contrasting the efficacy of various indole derivatives against human cancer lines versus their toxicity in healthy human cell models. A higher Selectivity Index (SI) indicates a safer therapeutic profile.
| Compound | Target Cancer Cell Line ( IC50 ) | Normal Cell Line ( IC50 ) | Selectivity Index (SI) | Primary Mechanism |
| Compound 14k (Indole-chalcone) 2 | A549 (Lung): 0.003 µM | HUVEC (Endothelial): >0.16 µM | >54.3 | Tubulin Polymerization Inhibition |
| Compound 1c (Mannich base) 5 | HepG2 (Liver): 0.90 µM | HEK-293 (Kidney): >100 µM | >111.0 | Apoptosis Induction |
| Compound 5f (Ursolic acid hybrid) 3 | SMMC-7721 (Liver): 0.56 µM | LO2 (Hepatocyte): 10.58 µM | 18.9 | Topoisomerase II Inhibition |
| CFSB 4 | HepG2 (Liver): 3.11 µM | MRC-5 (Fibroblast): ~15.5 µM | ~5.0 | Caspase-dependent Apoptosis |
| Indazole derivative 6o 1 | K562 (Leukemia): 5.15 µM | HEK-293 (Kidney): 33.2 µM | 6.4 | Apoptosis Induction |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, cytotoxicity and mechanistic data must be generated using self-validating assay systems. Below are the standard protocols used to derive the comparative data above.
Protocol A: High-Throughput MTT Viability Assay
Causality & Principle: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzyme activity, which directly correlates to the number of metabolically viable cells. Viable cells reduce the yellow tetrazolium dye (MTT) to insoluble purple formazan.
Self-Validating Controls:
-
Vehicle Control (Negative): 0.1% DMSO in media. Validates that the solvent is not responsible for cell death.
-
Positive Control: Doxorubicin (1 µM). Validates the sensitivity of the specific cell passage.
-
Blank: Media + MTT + DMSO (No cells). Used to subtract the background absorbance of the reagents.
Step-by-Step Workflow:
-
Seeding: Seed cancer (e.g., A549) and normal (e.g., HUVEC) cells at 5×103 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2 .
-
Treatment: Aspirate media. Add serial dilutions of the indole derivative (0.001 µM to 100 µM) in fresh media. Include all controls. Incubate for 48h.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: This incubation time allows sufficient enzymatic conversion of the dye.
-
Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well. Causality: Formazan crystals are insoluble in aqueous media; DMSO permeabilizes the membrane and creates a uniform colored solution for spectrophotometry.
-
Quantification: Shake the plate for 10 minutes. Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.
Self-Validating MTT Assay Workflow for Cytotoxicity Profiling
Protocol B: Mechanistic Validation via Annexin V/PI Flow Cytometry
Causality & Principle: To confirm that the cytotoxicity observed in the MTT assay is due to apoptosis rather than non-specific necrosis, dual staining is employed. Annexin V binds to phosphatidylserine (PS). In healthy cells, PS is on the inner plasma membrane leaflet; during early apoptosis, it flips to the outer leaflet. Propidium Iodide (PI) is membrane-impermeable and only stains the DNA of cells with compromised membranes (late apoptosis/necrosis).
Self-Validating Controls:
-
Unstained Cells: Establishes baseline autofluorescence to set quadrant gates.
-
Single-Stain Controls (Annexin V only, PI only): Required to calculate fluorescence spillover and set up the compensation matrix.
Step-by-Step Workflow:
-
Treat cells with the indole derivative at 1/2×IC50 , 1×IC50 , and 2×IC50 for 24 hours.
-
Harvest cells (including floating dead cells in the media to ensure late-apoptotic cells are not lost) using enzyme-free dissociation buffer.
-
Wash twice with cold PBS and resuspend in 1× Binding Buffer at 1×106 cells/mL.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1× Binding Buffer and analyze immediately via flow cytometry, quantifying the viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic (Annexin V+/PI+) populations.
References
-
BenchChem. "Comparative Cytotoxicity of Indole Derivatives on Cancer and Normal Cell Lines: A Review of Preclinical Data." 1
-
National Institutes of Health (NIH). "Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2." 5
-
National Institutes of Health (NIH). "Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives." 6
-
Semantic Scholar. "Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitor."3
-
ACS Publications. "Synthesis, Evaluation, and Mechanism Study of Novel Indole-Chalcone Derivatives Exerting Effective Antitumor Activity Through Microtubule Destabilization in Vitro and in Vivo." 2
-
ResearchGate. "Reported indole derivatives with apoptotic activity." 4
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Comparative Guide: Cross-Resistance Profiling of Indole-2-Carboxamides in Plasmodium falciparum
Target Audience: Antimalarial Drug Discovery Researchers, Medicinal Chemists, and Assay Biologists.
Executive Summary & Mechanistic Rationale
The rapid emergence of multi-drug resistant (MDR) Plasmodium falciparum strains has severely compromised the efficacy of frontline antimalarials, including artemisinin-based combination therapies (ACTs). Consequently, the indole scaffold has emerged as a privileged chemotype in the antimalarial pipeline due to its structural versatility and ability to access multiple parasitic targets[1].
Recent optimization of indole-2-carboxamides has yielded highly potent derivatives (e.g., compound 6x ) with excellent metabolic stability and low cytotoxicity[2]. However, unlike other indole-derived clinical candidates such as the spiroindolone Cipargamin (which targets the parasite's sodium efflux pump PfATP4)[3], indole-2-carboxamides exert their primary antiplasmodial effect by disrupting the homeostasis of the parasite's digestive vacuole[2].
Because they share a similar sub-cellular localization and mechanism of action with Chloroquine (CQ), indole-2-carboxamides are highly susceptible to cross-resistance mediated by the Plasmodium falciparum chloroquine resistance transporter (PfCRT)[2][4]. This guide objectively compares the performance of indole-2-carboxamides against standard-of-care and alternative indole scaffolds, providing the necessary experimental frameworks to validate cross-resistance in your own discovery workflows.
Mechanistic Pathway & Resistance Dynamics
To accurately profile a new compound, one must understand the causality behind its failure in resistant strains. During the intra-erythrocytic developmental cycle, P. falciparum degrades host hemoglobin within its acidic digestive vacuole, releasing toxic free heme (ferriprotoporphyrin IX)[2]. Indole-2-carboxamides accumulate in this compartment, interfering with the detoxification of heme into inert hemozoin[3].
In sensitive strains (e.g., 3D7, NF54), the wild-type PfCRT channel maintains normal vacuolar physiology. However, in MDR strains (e.g., Dd2, K1), mutations in the pfcrt gene alter the channel's substrate specificity[2]. The mutant PfCRT actively binds and effluxes indole-2-carboxamides out of the digestive vacuole, drastically reducing their localized concentration and driving up the Resistance Index (RI)[4].
Fig 1: Mechanism of PfCRT-mediated cross-resistance against indole-2-carboxamides and VP reversal.
Quantitative Performance & Cross-Resistance Data
When benchmarking indole-2-carboxamides, it is critical to evaluate the Resistance Index (RI) —calculated as the ratio of the IC₅₀ in a resistant strain to the IC₅₀ in a sensitive strain. An RI > 5 indicates a high cross-resistance liability[2].
As demonstrated in Table 1, while optimized indole-2-carboxamides like 6x achieve nanomolar potency in sensitive strains, their efficacy drops significantly in the Dd2 strain[2]. This contrasts sharply with newer Indole Peptidomimetics , which bypass PfCRT entirely[5].
Table 1: Comparative Antiplasmodial Profiling of Indole Scaffolds and Controls
| Compound / Drug | 3D7 Strain IC₅₀ (nM)(CQ-Sensitive) | Dd2 Strain IC₅₀ (nM)(CQ-Resistant) | Resistance Index (RI) | Primary Target / Mechanism | Cross-Resistance Liability |
| Indole-2-carboxamide 6x | ~330 | ~1,650 | 5.0 | Digestive Vacuole[2] | Moderate (PfCRT-mediated)[2] |
| Indole-2-carboxamide 6f | ~200 | ~4,000 | 20.0 | Digestive Vacuole[2] | High (PfCRT-mediated)[2] |
| Chloroquine (CQ) | 40 - 50 | ~850 | 17.0 | Hemozoin Inhibition[4] | High (PfCRT-mediated)[4] |
| Cipargamin (NITD609) | ~1.0 | ~1.0 | 1.0 | PfATP4 Pump[3] | None |
| Indole Peptidomimetics | ~100 | ~100 | 1.0 | Unknown (Slow-acting)[5] | None[5] |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility in your screening cascade, the following protocols form a self-validating system. The primary assay establishes the resistance phenotype, while the secondary assay mechanically proves why the resistance occurs.
Fig 2: Standardized workflow for assessing antimalarial cross-resistance and target validation.
Protocol A: In Vitro Antiplasmodial Susceptibility Assay
Causality: We utilize the SYBR Green I fluorescence assay because mature human erythrocytes lack a nucleus. Therefore, any detectable double-stranded DNA is exclusively parasitic. This provides a highly specific, high-throughput readout for parasite viability.
-
Culture Preparation: Maintain P. falciparum strains (3D7 as the sensitive baseline; Dd2 and K1 as MDR variants) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.
-
Compound Plating: Dispense indole-2-carboxamides in a 10-point, 3-fold serial dilution across a 96-well plate. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.
-
Incubation: Add the synchronized ring-stage parasite cultures (0.3% parasitemia) to the plates. Incubate for 72 hours at 37°C under a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂) to allow the parasites to complete one full intra-erythrocytic developmental cycle.
-
Lysis & Staining: Freeze the plates at -80°C to lyse the erythrocytes. Thaw and add SYBR Green I lysis buffer.
-
Readout: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate the IC₅₀ using non-linear regression and derive the Resistance Index (RI = IC₅₀ Dd2 / IC₅₀ 3D7).
Protocol B: Verapamil (VP) Reversibility Assay
Causality: Verapamil is a calcium channel blocker that serendipitously acts as a competitive inhibitor of mutant PfCRT[4]. By running the assay with VP, we block the efflux mechanism. If the IC₅₀ of the indole-2-carboxamide is restored in the presence of VP, it definitively proves that the resistance is PfCRT-mediated rather than target-mutation-mediated[2].
-
Setup: Replicate Protocol A specifically using the MDR Dd2 strain.
-
VP Sensitization: Co-administer a fixed sub-lethal concentration of Verapamil (10 µM) alongside the serial dilutions of the test compounds[2].
-
Data Interpretation: Compare the IC₅₀ of the compound alone vs. the compound + VP. For example, the addition of 10 µM VP has been shown to decrease the IC₅₀ of indole-2-carboxamide 6f by approximately 8-fold in Dd2 strains, confirming PfCRT as the efflux culprit[2].
Strategic Alternatives & Future Directions
If your lead indole-2-carboxamide exhibits an RI > 5, medicinal chemistry efforts must pivot to bypass the digestive vacuole efflux systems. Current successful strategies in the field include:
-
Scaffold Morphing to Peptidomimetics: Recent literature demonstrates that morphing the indole core into indole peptidomimetics (e.g., the LSPN series) completely abolishes cross-resistance with CQ and mefloquine, maintaining an RI of ~1.0 across all tested MDR strains[5].
-
Targeting Falcipains: Shifting the target profile from general vacuolar homeostasis to specific enzymatic inhibition. Indole carboxamide derivatives (ICDs) have been successfully engineered as potent dual inhibitors of falcipain-2 (FP-2) and falcipain-3 (FP-3), coordinating tightly via extensive hydrogen bonding in the active sites of both enzymes, which limits the parasite's ability to develop rapid resistance[6].
References
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au (2025). Available at: [Link]
-
Indole Peptidomimetics Show Potent and Selective Activity against Drug-Resistant Plasmodium falciparum. ACS Omega (2026). Available at: [Link]
-
Microsecond-long simulation reveals the molecular mechanism for the dual inhibition of falcipain-2 and falcipain-3 by antimalarial lead compounds. Frontiers in Chemistry / PMC (2022). Available at: [Link]
-
Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis. Molecules / MDPI (2022). Available at: [Link]
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A Comparative Guide to Validating Analytical Methods for Indole Compounds Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
The robust validation of analytical methods is a cornerstone of pharmaceutical development, ensuring the quality, safety, and efficacy of drug substances and products. This guide provides an in-depth, comparative analysis of the methodologies for validating analytical techniques for indole-containing compounds, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1).[1][2][3] This document moves beyond a simple checklist of validation parameters, offering insights into the underlying scientific principles and practical considerations for this important class of molecules.
The Indole Moiety: A Unique Analytical Challenge
Indole and its derivatives are prevalent scaffolds in pharmaceuticals, known for their diverse biological activities. However, the indole nucleus also presents specific analytical challenges. Its electron-rich nature makes it susceptible to oxidation, and the N-H proton can participate in hydrogen bonding, influencing chromatographic behavior. Furthermore, the indole ring can undergo various chemical transformations, leading to a range of potential degradation products.[4] A thorough understanding of these properties is paramount when developing and validating analytical methods.
Pillar 1: The "Why" Behind the Validation Parameters for Indole Compounds
The objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[3][5] For indole compounds, this translates to accurately and reliably quantifying the active pharmaceutical ingredient (API) and its impurities. The ICH Q2(R1) guideline outlines key validation characteristics that must be considered.[2][6]
Specificity: The Cornerstone of a Stability-Indicating Method
For indole compounds, which can be prone to degradation, specificity is arguably the most critical validation parameter.[5] A method's specificity is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]
Causality in Experimental Design:
-
Forced Degradation Studies: The "why" here is to intentionally generate potential degradation products that might not be present in routine stability studies.[7][8] This proactive approach ensures the analytical method can separate the intact indole compound from its potential degradants, proving it is "stability-indicating."[9] Common stress conditions include:
-
Acid and Base Hydrolysis: The indole ring can be susceptible to cleavage under harsh pH conditions.[8]
-
Oxidation: The electron-rich indole nucleus is prone to oxidation.[4] Using an oxidizing agent like hydrogen peroxide is crucial.[10]
-
Thermal Degradation: This assesses the stability of the indole compound at elevated temperatures.[8]
-
Photostability: Exposure to light can induce degradation in some indole derivatives.[7][11]
-
-
Peak Purity Analysis: This is a self-validating step within the specificity experiment. Using a photodiode array (PDA) detector or mass spectrometry (MS) can confirm that the chromatographic peak of the indole analyte is spectrally homogeneous and not co-eluting with any impurities.
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies.
Linearity and Range: Defining the Method's Operating Boundaries
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the indole analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[5]
Causality in Experimental Design:
-
Selection of Concentrations: A minimum of five concentrations is typically recommended to establish linearity. For indole compounds, the range should bracket the expected working concentration, typically from 80% to 120% of the target concentration for an assay.[5]
-
Statistical Analysis: The "why" behind plotting the data and performing a linear regression analysis is to obtain objective measures of linearity, such as the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.999 is generally considered evidence of a good fit.
Accuracy and Precision: Ensuring Reliable Results
Accuracy refers to the closeness of the test results to the true value, while precision expresses the degree of scatter between a series of measurements.[1][6]
Causality in Experimental Design:
-
Accuracy (Recovery Studies): The method's accuracy is typically assessed by spiking a placebo (matrix without the analyte) with known amounts of the indole compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[12] The "why" here is to mimic the analysis of real samples and ensure that the excipients in a formulation do not interfere with the quantification of the indole analyte.[12]
-
Precision:
-
Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short interval.[1] The "why" is to understand the inherent variability of the method itself.
-
Intermediate Precision: This evaluates the method's precision within the same laboratory but on different days, with different analysts, or on different equipment. The purpose is to ensure the method is reliable over time and with minor variations in execution.
-
Reproducibility (Inter-laboratory precision): While not always required for methods used within a single organization, this assesses the precision between different laboratories.
-
Robustness: Assessing the Method's Resilience
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. For HPLC methods, these variations could include:
-
pH of the mobile phase
-
Mobile phase composition
-
Column temperature
-
Flow rate
Causality in Experimental Design:
The "why" behind robustness testing is to identify which method parameters are critical and need to be carefully controlled. This ensures the method's performance remains consistent during routine use.
Pillar 2: Comparative Analysis of HPLC Methods for Indole Compounds
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the analysis of indole compounds.[13] The choice between Reversed-Phase (RP) and Normal-Phase (NP) HPLC depends on the specific properties of the indole analyte and its potential impurities.
| Parameter | Method A: Reversed-Phase HPLC (RP-HPLC) | Method B: Normal-Phase HPLC (NP-HPLC) |
| Stationary Phase | C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mm | Silica, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) with an additive like formic or trifluoroacetic acid. | Hexane:Ethyl Acetate (gradient or isocratic) |
| Typical Application | Broadly applicable for non-polar to moderately polar indole compounds and their impurities.[13] | Best for separating polar impurities and isomers of indole compounds.[13] |
| Advantages | Robust, reproducible, wide range of column chemistries available. | Offers different selectivity compared to RP-HPLC, can be advantageous for resolving challenging separations. |
| Considerations | The acidic N-H of the indole can cause peak tailing. Using a buffered mobile phase or a base-deactivated column can mitigate this. | More sensitive to water content in the mobile phase, which can affect reproducibility. Longer column equilibration times may be needed.[13] |
Pillar 3: Detailed Experimental Protocols
The following protocols provide a framework for validating an RP-HPLC method for an indole compound.
Protocol 1: Specificity and Forced Degradation
-
Preparation of Stock Solution: Accurately weigh and dissolve the indole compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid indole compound at 105°C for 24 hours, then dissolve in the solvent.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze the unstressed and stressed samples by the proposed HPLC method.
-
Data Evaluation:
-
Assess the separation of the main indole peak from any degradation product peaks. The resolution between the main peak and the closest eluting peak should be >2.
-
Perform peak purity analysis on the main peak in the chromatograms of the stressed samples.
-
Protocol 2: Linearity
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to concentrations ranging from, for example, 50% to 150% of the expected sample concentration.
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
Validation Decision Tree
Caption: Decision tree for selecting validation parameters.
Conclusion
Validating an analytical method for indole compounds requires a deep understanding of their chemical properties and a rigorous application of the principles outlined in the ICH Q2(R1) guideline. By focusing on the "why" behind each validation parameter and employing a systematic, self-validating approach to experimental design, researchers can develop robust and reliable analytical methods that ensure the quality and safety of indole-containing pharmaceuticals. This guide serves as a comprehensive resource to navigate the complexities of this process, fostering scientific integrity and regulatory compliance.
References
- ICH Q2(R1) Analytical Procedures Guide.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
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ICH Q2 Analytical Method Validation. SlideShare. Available from: [Link]
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Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. US Food and Drug Administration. Available from: [Link]
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Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues. PubMed. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
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Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. MedCrave online. Available from: [Link]
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Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. ResearchGate. Available from: [Link]
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Forced degradation – Knowledge and References. Taylor & Francis. Available from: [Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology. Available from: [Link]
-
Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. PMC. Available from: [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
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Validation of Analytical Procedure Q2(R2). ICH. Available from: [Link]
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Stability Indicating Assay Method. IJCRT.org. Available from: [Link]
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Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]
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ICH Q2B Guideline Validation of Analytical Procedures Methodology. IKEV. Available from: [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]
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Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Available from: [Link]
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A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC. Available from: [Link]
-
Indole Test Protocol. American Society for Microbiology. Available from: [Link]
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Head-to-Head Comparison of Indole Synthesis Methodologies: Fischer, Bartoli, and Larock
As a Senior Application Scientist, I frequently consult on route scouting for indole-containing active pharmaceutical ingredients (APIs). The indole nucleus is a privileged scaffold in medicinal chemistry, but selecting the optimal synthetic methodology is a critical decision that dictates overall yield, regioselectivity, and functional group tolerance. This guide provides an objective, data-driven comparison of three foundational methodologies: the Fischer, Bartoli, and Larock indole syntheses.
Mechanistic Logic & Synthetic Strategies
Logical relationship of precursors and mechanistic pathways for indole synthesis.
Fischer Indole Synthesis: The Classic Workhorse
First reported in 1883, the Fischer indole synthesis is a cornerstone reaction for constructing 2,3-disubstituted indoles ()[1]. The reaction proceeds via the acid-catalyzed condensation of an arylhydrazine with a ketone or aldehyde to form a hydrazone[2]. Protonation induces isomerization to an enamine, triggering a crucial [3,3]-sigmatropic rearrangement[2]. Causality & Performance: The thermodynamic driving force is the rearomatization of the system and the elimination of ammonia[1]. While highly scalable and reliant on inexpensive reagents, the harsh acidic conditions (e.g., polyphosphoric acid, ZnCl2 , or p -toluenesulfonic acid) limit its utility for acid-sensitive substrates[1]. Furthermore, utilizing unsymmetrical ketones often yields a mixture of regioisomers, requiring laborious chromatographic separation.
Bartoli Indole Synthesis: The 7-Substitution Specialist
The Bartoli reaction, developed in 1989, fills a critical synthetic gap: the preparation of sterically hindered 7-substituted indoles ()[3]. It relies on the reaction of an ortho-substituted nitroarene with three equivalents of a vinyl Grignard reagent[3]. Causality & Performance: The requirement for three equivalents of Grignard is mechanistically dictated: the first equivalent reduces the nitro group to a nitroso intermediate, the second attacks the oxygen to initiate a [3,3]-sigmatropic rearrangement, and the third acts as a base to deprotonate the nitrogen and induce rearomatization ()[3][4]. While atom economy is inherently low and cryogenic temperatures (-78 °C to -20 °C) are required, it remains unmatched for accessing 7-substituted architectures where classical Fischer synthesis fails[5].
Larock Indole Synthesis: The Regioselective Modern Standard
Introduced in 1991, the Larock heteroannulation utilizes palladium catalysis to couple ortho-iodoanilines with internal alkynes ()[6][7]. Causality & Performance: The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) species[6]. The alkyne then undergoes regioselective migratory insertion[6]. Steric factors strictly govern this step: the bulkier substituent of the alkyne preferentially positions itself adjacent to the newly formed C-C bond (the C2 position of the indole) to minimize steric clash with the palladium center during the subsequent reductive elimination[6][8]. This predictable regioselectivity and the exceptionally mild, base-mediated conditions make it the premier choice for late-stage functionalization of complex APIs.
Quantitative Comparison Table
| Methodology | Key Precursors | Catalyst / Reagents | Typical Yields | Regioselectivity | Primary Application |
| Fischer | Arylhydrazine + Ketone | Brønsted/Lewis Acid | 40–85% | Poor (with unsymmetrical ketones) | Broad 2,3-disubstituted indoles |
| Bartoli | o-Substituted Nitroarene + Vinyl Grignard | None (Requires 3 equiv. Grignard) | 30–70% | High | 7-substituted indoles |
| Larock | o-Iodoaniline + Alkyne | Pd(OAc)2 , Base ( Na2CO3 ), LiCl | 60–95% | Excellent (Steric control) | Highly functionalized, complex indoles |
Self-Validating Experimental Protocols
To ensure reproducibility in the laboratory, the following protocols are designed as self-validating systems, where specific chemical, visual, or thermal cues confirm the success of intermediate states.
Step-by-step experimental workflow for the Larock Indole Synthesis.
Protocol A: Regioselective Larock Heteroannulation
Objective: Synthesis of 2,3-disubstituted indoles from ortho-iodoaniline and internal alkynes.
-
Reagent Preparation: In an oven-dried Schlenk flask, combine ortho-iodoaniline (1.0 equiv), internal alkyne (1.2–2.0 equiv), Pd(OAc)2 (5 mol%), LiCl (1.0 equiv), and Na2CO3 (2.0–5.0 equiv) in anhydrous DMF (0.2 M)[6].
-
Causality: LiCl is a critical additive; it acts as a chloride source to stabilize the Pd(0) intermediate, preventing the precipitation of inactive "palladium black" and modulating the alkyne insertion rate[6][8]. Na2CO3 acts as a mild base to neutralize the HI byproduct generated during the catalytic cycle without degrading sensitive substrates[6].
-
-
Degassing (Validation Step): Purge the mixture with Argon using standard freeze-pump-thaw cycles (x3).
-
Causality: Pd(0) is highly susceptible to oxidation. A premature color change to deep black prior to heating indicates catalyst degradation due to oxygen contamination.
-
-
Heating: Stir the reaction mixture at 100 °C for 12–24 hours.
-
Quenching & Extraction: Cool to room temperature. The reaction is complete when TLC confirms the consumption of the aryl iodide. Quench with saturated aqueous NaCl (brine) and extract with EtOAc (x3).
-
Causality: Brine helps break DMF/water emulsions, ensuring clean phase separation.
-
-
Purification: Dry the organic layer over anhydrous Na2SO4 , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc).
Protocol B: Standard Fischer Indolization
Objective: Synthesis of 2-phenylindole from phenylhydrazine and acetophenone.
-
Hydrazone Formation: Dissolve phenylhydrazine (1.0 equiv) and acetophenone (1.0 equiv) in glacial acetic acid. Stir at room temperature for 1 hour.
-
Validation Step: The precipitation of the phenylhydrazone intermediate serves as a visual confirmation of successful condensation.
-
-
Cyclization: Add a catalytic amount of p -toluenesulfonic acid (PTSA) or anhydrous ZnCl2 . Heat the mixture to 110 °C for 2–3 hours.
-
Causality: The acid catalyst protonates the hydrazone, facilitating the tautomerization to the ene-hydrazine required for the[3,3]-sigmatropic rearrangement[2].
-
-
Workup: Pour the hot mixture into crushed ice. Neutralize carefully with 10% NaOH. Extract with dichloromethane, dry, and recrystallize from ethanol to yield the pure indole[9].
Conclusion & Selection Matrix
When designing a synthetic route:
-
Choose Fischer for scalable, symmetrical, early-stage building blocks where harsh acids are tolerated.
-
Choose Bartoli exclusively when targeting sterically hindered 7-substituted indoles from readily available ortho-substituted nitroarenes.
-
Choose Larock for highly functionalized, complex substrates requiring predictable regioselectivity and mild conditions, particularly in late-stage drug development.
References
-
Fischer, E.; Jourdan, F. (1883). "Ueber die Hydrazine der Brenztraubensäure". Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. URL:[Link]
-
Bartoli, G.; Palmieri, G.; Bosco, M.; Dalpozzo, R. (1989). "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles". Tetrahedron Letters, 30(16), 2129–2132. URL:[Link]
-
Larock, R. C.; Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes". Journal of the American Chemical Society, 113(17), 6689–6690. URL:[Link]
-
Bartoli, G.; Dalpozzo, R.; Nardi, M. (2014). "Applications of Bartoli indole synthesis". Chemical Society Reviews, 43, 4728–4750. URL:[Link]
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. d-nb.info [d-nb.info]
- 4. Applications of Bartoli indole synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Applications of Bartoli indole synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
